Amlodipine mesylate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.CH4O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOIMCQWJLZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440358-84-9 | |
| Record name | Amlodipine mesylate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440358-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine mesylate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440358849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMLODIPINE MESYLATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAS0DJC51V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Solid State Chemistry and Crystallography of Amlodipine Mesylate Monohydrate
Polymorphism and Amorphous Forms of Amlodipine (B1666008) Salts
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different crystalline forms, or polymorphs, as well as amorphous forms, can exhibit distinct physicochemical properties. In the context of amlodipine salts, various solid forms have been identified, including anhydrous, monohydrated, and dihydrated crystalline forms, alongside an amorphous state. nih.govresearchgate.net
Identification and Characterization of Solid Forms
The various solid forms of amlodipine salts, including the mesylate, have been a subject of extensive research. While the besylate salt has been more widely studied, revealing the existence of anhydrate, monohydrate, dihydrate, and amorphous forms, similar complexities can be anticipated for the mesylate salt. nih.govresearchgate.net The monohydrate form, in particular, is a crystalline solid containing one molecule of water per molecule of amlodipine mesylate.
The physical properties of these forms can differ significantly. For instance, a patent for amlodipine mesylate monohydrate describes a specific crystalline form with defined particle size distribution (D10: 20-40μm, D50: 55-85μm, D90: 95-140μm), Carr's index (10-25%), and angle of repose (15-35°), which contribute to good flowability and compressibility, making it suitable for direct compression manufacturing processes. google.com In contrast, another described crystal form of this compound has a smaller particle size and poorer flow properties. google.com The anhydrous form of amlodipine mesylate is reported to be highly hygroscopic and physically unstable, readily absorbing moisture from the air. google.com
Table 1: Characteristics of Amlodipine Salt Solid Forms
| Solid Form | Description | Key Characteristics |
| Anhydrate | Crystalline solid with no water in its lattice structure. | Often hygroscopic and may be less stable under humid conditions. google.com |
| Monohydrate | Crystalline solid containing one mole of water per mole of amlodipine salt. | Can exhibit specific particle properties beneficial for manufacturing. google.com |
| Dihydrate | Crystalline solid containing two moles of water per mole of amlodipine salt. | Identified as a stable form in aqueous environments for the besylate salt. researchgate.net |
| Amorphous | Non-crystalline solid lacking a long-range ordered structure. | Often exhibits higher solubility but may be less stable than crystalline forms. researchgate.netnih.gov |
Spectroscopic and Diffractometric Characterization Techniques
A suite of analytical techniques is employed to unambiguously identify and characterize the different solid forms of amlodipine salts.
Single-crystal X-ray Diffraction (SC-XRD): This powerful technique provides the definitive three-dimensional atomic arrangement within a crystal, offering conclusive proof of a specific polymorphic or hydrated form. For instance, the crystal structure of amlodipine besylate dihydrate has been determined using SC-XRD. researchgate.net
Powder X-ray Diffraction (PXRD): PXRD is a cornerstone technique for the analysis of polycrystalline materials. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" for identification and quantification. It is routinely used to distinguish between the anhydrate, monohydrate, and dihydrate forms of amlodipine salts and to assess the degree of crystallinity. researchgate.netresearchgate.net
Raman Spectroscopy: This vibrational spectroscopy technique is sensitive to the molecular structure and the crystalline lattice. It can effectively differentiate between various solid forms by detecting shifts in the vibrational modes of the molecule. Raman spectroscopy has been instrumental in studying the phase transformations of amlodipine besylate, including the conversion of the amorphous form to the monohydrate. researchgate.netnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy, another vibrational spectroscopy technique, provides information about the functional groups and hydrogen bonding within the crystal structure. Differences in the hydrogen bond networks in the various solid forms of amlodipine besylate have been observed using FTIR. researchgate.netresearchgate.net
Table 2: Spectroscopic and Diffractometric Data for Amlodipine Salt Forms
| Technique | Anhydrate | Monohydrate | Dihydrate | Amorphous |
| PXRD | Unique diffraction pattern. | Distinct diffraction pattern from other forms. researchgate.net | Unique diffraction pattern. researchgate.net | Broad halo, no sharp peaks. researchgate.net |
| Raman | Characteristic spectral peaks. | Differentiated from other forms by specific peak shifts. researchgate.netnih.gov | Unique spectral fingerprint. | Broader and less defined peaks compared to crystalline forms. researchgate.net |
| FTIR | Specific absorption bands. | Shows characteristic bands related to water of hydration. researchgate.net | Distinct bands indicating different hydrogen bonding. researchgate.net | Broad absorption bands. |
Phase Transformations and Interconversion Dynamics
The solid forms of amlodipine salts are not static and can undergo transformations from one form to another in response to environmental factors such as temperature, humidity, and the presence of solvents, as well as mechanical stress.
Hydrate Formation and Dehydration Phenomena
Hydrated crystalline forms of amlodipine salts can be formed when the anhydrous or amorphous material is exposed to sufficient relative humidity. Conversely, dehydration, the removal of water from a hydrate, can occur upon heating or storage at low humidity. researchgate.net The dehydration of amlodipine besylate hydrates can lead to the collapse of the crystal lattice, forming a melt from which the anhydrate form may subsequently crystallize. researchgate.netacs.org Rapidly cooling this dehydration-induced melt can produce the amorphous form. researchgate.netacs.org The stability of these hydrates is a critical consideration for the development of a stable drug product.
Solvent-Mediated Transformations (SMT)
Solvent-mediated transformations occur when a less stable solid form converts to a more stable form in the presence of a solvent. This process involves the dissolution of the metastable form followed by the nucleation and growth of the more stable form. For amlodipine besylate, studies have shown that the anhydrate and amorphous forms can transform into the dihydrate form during solubility measurements in water. nih.govresearchgate.net Similarly, the amorphous form of amlodipine besylate has been observed to recrystallize into the monohydrate upon contact with a dissolution medium. researchgate.netnih.gov The choice of solvent and the conditions of the experiment can significantly influence the kinetics and outcome of these transformations.
Process-Induced Phase Transformations
Pharmaceutical manufacturing processes can impart significant energy to the material, potentially inducing phase transformations.
Milling: The mechanical stress from milling can introduce disorder into the crystalline lattice, leading to the formation of amorphous regions or even complete amorphization. researchgate.net Milling of the anhydrous form of amlodipine besylate has been studied to understand its effect on the solid state. researchgate.net
Wet Granulation: The presence of a granulating fluid (often water) and the mechanical shear forces during wet granulation can facilitate the conversion of a less stable form to a more stable hydrated form. For example, the transformation of anhydrous amlodipine besylate to the dihydrate form has been observed during wet granulation, with the kinetics being faster than in solubility experiments alone. nih.gov
Table 3: Summary of Phase Transformations for Amlodipine Salts
| Transformation | Triggering Condition | Resulting Form |
| Hydration | High relative humidity | Monohydrate, Dihydrate researchgate.net |
| Dehydration | Heating, Low relative humidity | Anhydrate, Amorphous researchgate.netacs.org |
| Solvent-Mediated Transformation | Contact with solvent (e.g., water) | Monohydrate, Dihydrate nih.govresearchgate.netnih.gov |
| Milling | Mechanical stress | Amorphous researchgate.netresearchgate.net |
| Wet Granulation | Water and mechanical shear | Dihydrate nih.gov |
Crystallization Processes and Crystal Habit Modification
The production of this compound with specific, desirable physical characteristics for pharmaceutical manufacturing relies on meticulously controlled crystallization strategies. A key approach involves a seeded, cooling crystallization process designed to regulate crystal growth and achieve optimal particle attributes.
One documented strategy begins by dissolving amlodipine free base in an organic solvent, such as ethyl acetate (B1210297). google.com Methanesulfonic acid is then introduced to initiate the salt formation. A crucial step in this process is the controlled addition of the acid and the management of the reaction temperature and stirring speed. For instance, the methanesulfonic acid can be added at a controlled rate while maintaining a specific stirring speed (e.g., 160 rpm) to ensure a clear solution is formed. google.com
The critical phase of crystallization is induced by adding this compound seed crystals to the solution under cooled conditions, for example, between 0°C and 5°C. google.com Following seeding, the stirring speed is deliberately reduced (e.g., to 60-100 rpm) to allow for a period of crystal growth, which can range from 0.5 to 24 hours. google.com This controlled growth phase is fundamental to achieving the desired crystal size and morphology. The final product is then isolated through filtration and subjected to vacuum drying at a controlled temperature (e.g., 20-45°C) to yield the crystalline monohydrate. google.com This multi-step, parameter-controlled strategy is designed to produce a crystalline material with superior physical properties suitable for direct compression tablet manufacturing. google.com
The parameters employed during crystallization have a profound impact on the resulting crystal form and particle attributes of this compound, significantly influencing its processability for pharmaceutical formulations. The physical properties of the crystalline powder, such as particle size distribution, flowability, and compressibility, are directly linked to the conditions of crystallization. google.com
A controlled crystallization method, as described in Chinese patent CN112538044B, yields crystals with significantly improved characteristics compared to prior methods. google.com For example, the controlled process involving specific stirring speeds, cooling rates, and seeding results in a larger particle size, a lower Carr's index, a smaller angle of repose, and a higher bulk density. google.com These attributes indicate enhanced flowability and compressibility, which are critical for high-speed tabletting processes. google.com
In contrast, methods without such precise control tend to produce crystals with poor flowability and compressibility, characterized by smaller particle sizes, a high Carr's index (>35%), and a large angle of repose (>40°). google.com Such properties make the resulting powder unsuitable for direct compression manufacturing. google.com The clear difference in physical characteristics underscores the critical role of controlling crystallization parameters.
Table 1: Impact of Crystallization Method on Physicochemical Properties of this compound
| Property | Controlled Crystallization Method (CN112538044B) google.com | Prior Art Method (CN1263093A) google.com |
|---|---|---|
| Particle Size D10 (μm) | 20 - 40 | 1.0 - 3.0 |
| Particle Size D50 (μm) | 55 - 85 | 5 - 15 |
| Particle Size D90 (μm) | 95 - 140 | 10 - 40 |
| Carr's Index (%) | 10 - 25 | 35 - 45 |
| Angle of Repose (°) | 15 - 35 | 40 - 50 |
| Bulk Density (g/mL) | 0.25 - 0.45 | 0.20 - 0.30 |
Amorphous State Research of this compound
The generation of amorphous forms of active pharmaceutical ingredients is a common strategy to enhance solubility. For amlodipine salts, various methods have been explored, although literature specifically detailing the preparation of amorphous this compound is less common than for its besylate counterpart. General methodologies for creating amorphous pharmaceuticals often involve high-energy inputs to disrupt the crystal lattice, followed by rapid stabilization to prevent recrystallization.
A widely used technique for related compounds, such as amlodipine besylate, is quench cooling or rapid cooling of a melt. researchgate.net This process involves heating the crystalline material above its melting point to create a disordered liquid state and then cooling it rapidly, for instance in a freezer, to "freeze" the molecules in their disordered amorphous arrangement before they can reorganize into a crystalline lattice. researchgate.net Another method employed for amlodipine besylate is milling, which introduces mechanical energy to break down the crystalline structure. researchgate.net While these methods are established for the besylate salt, their specific application and efficacy for producing a stable amorphous form of this compound would require dedicated investigation.
The inherent thermodynamic instability of the amorphous state makes it prone to recrystallization over time, which necessitates specific stabilization strategies. mdpi.com A primary approach for stabilizing amorphous drugs is the creation of an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix. mdpi.comnih.gov
For the related compound amlodipine besylate, polyvinylpyrrolidone (B124986) (PVP) has been successfully used as a polymer matrix. nih.govacs.org In such systems, the polymer increases the glass transition temperature (Tg) of the mixture and can create intermolecular interactions, such as hydrogen bonds, with the drug molecules. nih.govacs.org These interactions reduce molecular mobility and create a physical barrier to the nucleation and crystal growth process, thereby enhancing the physical stability of the amorphous form. mdpi.comacs.org Another strategy involves creating co-amorphous systems, where the drug is combined with another small molecule (another drug or an excipient) to form a stable, single-phase amorphous system. researchgate.net While these approaches have been documented for stabilizing amorphous amlodipine besylate, their direct application to amorphous this compound would be a subject for further research to ensure compatibility and stability.
Chemical Synthesis Routes and Impurity Profiling of Amlodipine Mesylate Monohydrate
Synthetic Pathways to Amlodipine (B1666008) Base and Mesylate Salt Formation
The synthesis of amlodipine mesylate monohydrate involves two primary stages: the creation of the amlodipine free base and its subsequent conversion into the mesylate salt. The core structure of amlodipine, a 1,4-dihydropyridine (B1200194) ring, is commonly assembled via the Hantzsch pyridine (B92270) synthesis. ajprd.comresearchgate.net
A prevalent synthetic route begins with the reaction of 2-chlorobenzaldehyde (B119727) and ethyl acetoacetate. ajprd.comresearchgate.net A key intermediate, phthaloyl amlodipine, is often used. The final step to obtain the amlodipine free base involves the deprotection of phthaloyl amlodipine, typically achieved by reacting it with an aqueous solution of monomethylamine. google.com The resulting amlodipine base can then be extracted using a water-immiscible organic solvent like toluene (B28343) or methylene (B1212753) chloride. google.com
Once the amlodipine free base is obtained and purified, it is converted to this compound. This is an acid-base reaction where the amlodipine base is reacted with methanesulfonic acid. google.comgoogle.com The process generally involves dissolving the amlodipine free base in a suitable organic solvent system that also contains a specific amount of water to facilitate the formation of the monohydrate. google.comgoogle.com Solvents such as isopropanol (B130326), ethyl acetate (B1210297), and methanol (B129727) are commonly employed. google.comgoogle.comgoogle.com The methanesulfonic acid, often dissolved in a portion of the same solvent, is then added to the amlodipine solution to induce crystallization of the desired salt. google.comgoogle.com
Table 1: Overview of this compound Salt Formation
| Step | Reactants | Solvent System | Key Process |
| Dissolution | Amlodipine Free Base | Isopropanol, Purified Water | The base is dissolved under stirring. google.com |
| Salt Formation | Methanesulfonic Acid | Isopropanol | Acid is added dropwise to the base solution. google.com |
| Crystallization | - | - | The mixture is stirred, often overnight, to allow for solid precipitation. google.com |
| Isolation | - | Isopropanol (for washing) | The solid product is isolated by filtration. google.com |
| Drying | - | - | The final product is dried under vacuum. google.com |
Achieving high purity and yield in the synthesis of this compound is critically dependent on the optimization of reaction parameters, particularly during the salt formation and crystallization steps. The goal is to produce a stable crystalline product with consistent physical properties suitable for pharmaceutical formulation. google.com
Key optimization strategies include:
Controlled Temperature: The salt formation reaction is often carried out at controlled temperatures, for instance, between 25-30°C, and may involve cooling steps to 0-5°C to maximize precipitation and yield. google.comgoogle.com
Rate of Acid Addition: The slow, dropwise addition of methanesulfonic acid is crucial. google.com Rapid addition can lead to sudden crystallization, trapping impurities and resulting in a product with poor physical characteristics, such as low bulk density and poor flowability. google.com
Use of Seed Crystals: Introducing seed crystals of this compound can guide the crystallization process, leading to a more uniform and desirable crystal form. google.com This helps prevent the formation of supersaturated solutions and uncontrolled precipitation. google.com
Solvent Selection: The choice of solvent is critical. A mixture of an organic solvent like ethyl acetate or isopropanol with a controlled amount of water is necessary for the formation of the stable monohydrate. google.comgoogle.com The solvent system affects both the solubility of the reactants and the crystallization kinetics of the final product.
Stirring and Time: Adequate stirring and sufficient reaction time are necessary to ensure the reaction goes to completion and to allow for proper crystal growth. google.com For instance, after the addition of methanesulfonic acid, the mixture may be left to stir overnight. google.com
Through such optimizations, a yield of 87% and high purity have been reported for the preparation of this compound. google.com These controlled methods result in crystals with improved bulk density (0.30-0.45 g/mL) and flowability, making them suitable for direct compression manufacturing processes. google.com
Amlodipine possesses a single chiral center at the C4 position of the dihydropyridine (B1217469) ring, which means it exists as a racemic mixture of two enantiomers: (S)-amlodipine and (R)-amlodipine. bhu.ac.inmdpi.com The pharmacological activity, specifically the calcium channel blocking effect, resides almost exclusively in the (S)-enantiomer, which has been shown to have approximately 1000 times greater affinity for the receptor site than the (R)-enantiomer. mdpi.comnih.gov
The standard synthesis of amlodipine produces a racemic mixture of the free base. bhu.ac.in Consequently, the subsequent salt formation with methanesulfonic acid results in racemic this compound. However, due to the significant difference in pharmacological activity between the enantiomers, there is considerable interest in producing the pure (S)-enantiomer. nih.gov
Two main strategies are employed to obtain the enantiomerically pure form:
Chiral Resolution: The racemic amlodipine base can be separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as O,O'-di-p-toluoyl-L-tartaric acid or L-(+)-tartaric acid. bhu.ac.inresearchgate.net These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. After separation, the desired enantiomer is recovered from the diastereomeric salt. bhu.ac.in
Asymmetric Synthesis: This approach involves building the chiral center stereoselectively during the synthesis process to produce only the desired (S)-enantiomer.
While racemic amlodipine is widely used, the development of S-amlodipine (levamlodipine) as a separate drug product highlights the importance of stereochemistry in the pharmacology of amlodipine. nih.gov The salt formation step itself with an achiral acid like methanesulfonic acid does not alter the stereochemical composition of the amlodipine base used.
Impurity Identification and Characterization
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. clearsynth.com Impurities in this compound can originate from starting materials, intermediates, by-products of side reactions, or degradation of the active substance during manufacturing and storage. ceon.rs Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) list several specified impurities that must be monitored. ceon.rs
Forced degradation studies—exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light—are intentionally performed to generate potential degradation products. nih.govnih.gov This allows for the development and validation of analytical methods capable of separating and quantifying these impurities, ensuring the stability-indicating nature of the quality control tests. nih.gov
Identifying and characterizing impurities is a complex analytical challenge. A combination of advanced analytical techniques is typically required for the isolation and structural elucidation of these related substances. researchgate.net
The process generally involves:
Detection and Separation: High-Performance Liquid Chromatography (HPLC) is the primary technique used to separate impurities from the main amlodipine peak and from each other. nih.govnih.gov Developing a robust HPLC method often requires optimizing the column type (e.g., C18), mobile phase composition and pH, and gradient elution program. nih.govresearchgate.net
Isolation: For structural identification, unknown impurities detected by HPLC must be isolated in sufficient quantity. Preparative HPLC is a common method for this purpose. researchgate.net
Structural Elucidation: Once an impurity is isolated, its chemical structure is determined using a suite of spectroscopic techniques.
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are invaluable for determining the molecular weight of the impurity and providing fragmentation patterns that offer clues about its structure. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure confirmation. researchgate.netresearchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the impurity molecule. researchgate.netresearchgate.net
In some cases, the proposed structure of an impurity is confirmed by synthesizing the compound independently and comparing its chromatographic and spectroscopic data with that of the isolated impurity. nih.gov
Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in a drug substance. ceon.rs This profile is essential for ensuring the quality, safety, and consistency of the manufactured batches.
Control strategies are implemented throughout the manufacturing process to manage the levels of these impurities:
Raw Material Control: The quality of starting materials and reagents is controlled, as impurities present in them can carry through to the final product.
Process Validation and Control: The manufacturing process is carefully designed and validated to minimize the formation of impurities. This includes strict control over reaction parameters like temperature, reaction time, and pH, which were identified during optimization studies. google.com
Analytical Method Validation: Robust and validated analytical methods, primarily HPLC, are used for routine quality control testing of each batch of this compound. nih.govscirp.org These methods must be proven to be specific, linear, accurate, precise, and robust for the quantification of all known and potential unknown impurities. nih.govscirp.org
Specification Limits: Regulatory guidelines and pharmacopoeias set acceptance criteria (limits) for known and unknown impurities. ceon.rs For example, the European Pharmacopoeia lists specified impurities for amlodipine besylate, including Impurity A (a degradation product) and others that are process-related. ceon.rs
Stability Testing: The drug substance is subjected to a stability testing program to monitor for the emergence of any new degradation products over its shelf life under various storage conditions.
Table 2: Common Amlodipine Related Compounds and Impurities
| Impurity Name/Designation | Common Origin |
| Amlodipine Impurity A / D (Ph. Eur.) | Degradation Product ceon.rs |
| Amlodipine Impurity B (Ph. Eur.) | Process-Related nih.gov |
| Amlodipine Impurity E (Ph. Eur.) | Process-Related ceon.rsnih.gov |
| Amlodipine Impurity F (Ph. Eur.) | Process-Related ceon.rs |
| Phthaloyl Amlodipine | Synthesis Intermediate google.com |
| Pyridine Analogue | Oxidation/Degradation Product nih.govnih.gov |
Note: Impurity designations can vary between pharmacopoeias (e.g., USP and Ph. Eur.) and manufacturers. This table provides a general overview.
By implementing these comprehensive control strategies, manufacturers can ensure that each batch of this compound meets the required standards of purity and quality.
Advanced Analytical Methodologies for Amlodipine Mesylate Monohydrate
Chromatographic Techniques for Assay and Purity Determination
Chromatographic methods are indispensable for the quantitative analysis and purity assessment of amlodipine (B1666008) mesylate monohydrate. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of quality control in the pharmaceutical industry.
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of amlodipine. eijppr.com Method development involves optimizing various parameters to achieve a sensitive, specific, and robust separation.
Key Methodological Parameters:
Stationary Phase: C18 columns are frequently employed for the separation of amlodipine and its related substances. eijppr.comnih.gov
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. The pH of the buffer is a critical parameter, with a pH of 3.0 often being optimal. jddtonline.infojaper.in The organic phase usually consists of acetonitrile (B52724) and methanol (B129727). eijppr.comjddtonline.info
Detection: UV detection is the standard, with the wavelength of maximum absorbance for amlodipine being around 237-240 nm. eijppr.comnih.govjaper.in
Flow Rate: A flow rate of 1.0 ml/min is commonly used. eijppr.comjddtonline.info
Validation of the method is performed according to the International Council for Harmonisation (ICH) guidelines and includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. jddtonline.inforesearchgate.net
Accuracy: The closeness of test results to the true value. jddtonline.inforesearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.inforesearchgate.net
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
Table 1: Example of HPLC Method Parameters for Amlodipine Besylate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (150mm x 3.9mm), 5 µm | jddtonline.info |
| Mobile Phase | Acetonitrile: Methanol: pH 3.0 Buffer (15:35:50 v/v/v) | jddtonline.info |
| Flow Rate | 1.0 ml/min | jddtonline.info |
| Detection | UV at 237 nm | jddtonline.info |
| Retention Time | 12.3 min | jddtonline.info |
| Linearity Range | 35-105 µg/ml | jddtonline.info |
| Correlation Coefficient (R) | 0.99996 | jddtonline.info |
| Accuracy (% Recovery) | 99.50-99.91% | jddtonline.info |
| System Precision (%RSD) | 0.41% | jddtonline.info |
| Method Precision (%RSD) | 0.58% | jddtonline.info |
UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and higher pressures, leading to faster analysis times and improved resolution. oup.comscispace.com The principles of method development and validation for UHPLC are similar to those for HPLC, but the operational parameters are adjusted to leverage the benefits of the technology. scispace.com
A study demonstrated the successful transfer of a USP HPLC method for amlodipine besylate to a UHPLC system. hpst.cz This transfer resulted in a significant reduction in analysis time while maintaining the system suitability requirements. hpst.cz UHPLC methods have been developed for the simultaneous quantification of amlodipine with other drugs in fixed-dose combinations, showcasing its efficiency and sensitivity. mdpi.com
Table 2: Comparison of HPLC and UHPLC Method Parameters
| Parameter | HPLC | UHPLC | Reference |
|---|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) | BEH C18 (50 x 2.1 mm, 1.7 µm) | scispace.com |
| Mobile Phase | Acetonitrile:Methanol:0.3% Trimethylamine pH 2.75 (30:30:40) | Acetonitrile:Methanol:0.3% Trimethylamine pH 2.75 (adjusted ratio) | scispace.com |
| Flow Rate | 1.0 mL/min | 0.613 mL/min | scispace.com |
| Injection Volume | - | 0.7 µL | scispace.com |
Spectroscopic Analytical Approaches
Spectroscopic techniques provide valuable information about the chemical structure and concentration of amlodipine mesylate monohydrate.
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of amlodipine in bulk and pharmaceutical dosage forms. pharmacyjournal.in The method is based on measuring the absorbance of a solution containing amlodipine at its wavelength of maximum absorbance (λmax). researchgate.net The λmax of amlodipine is typically observed around 238-245 nm in various solvents like water or methanol. pharmacyjournal.inresearchgate.net The method is validated for linearity, accuracy, and precision as per ICH guidelines. pharmacyjournal.in
Table 3: UV-Vis Spectrophotometry Method Parameters for Amlodipine Besylate
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Water | pharmacyjournal.in |
| λmax | 245 nm | pharmacyjournal.in |
| Linearity Range | 2-10 µg/ml | pharmacyjournal.in |
| Correlation Coefficient (r²) | 0.9993 | pharmacyjournal.in |
| % Drug Content | 100.15% | pharmacyjournal.in |
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and characterization of metabolites and degradation products of amlodipine. nih.govresearchgate.net Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and photolysis, are conducted to generate potential degradation products. lcms.cznih.gov
LC-MS/MS analysis helps in elucidating the structures of these products by providing information about their molecular weight and fragmentation patterns. nih.govresearchgate.net For instance, under acidic and alkaline stress, several degradation products of amlodipine have been identified. nih.gov Similarly, major metabolites of amlodipine, such as dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML), have been quantified in human plasma using LC-MS/MS. nih.gov
Table 4: Identified Degradation Products of Amlodipine by LC-MS/MS
| Degradation Product | m/z | Formation Condition | Reference |
|---|---|---|---|
| AM1 | 363.08 | Acidic and Alkaline | nih.gov |
| AM2 | 392.67 | Alkaline | nih.gov |
| AM4 | 399.92 | Acidic and Alkaline | nih.gov |
| AM5 | 380.83 | Alkaline | nih.gov |
| AM6 | 393.00 | - | nih.gov |
| AM7 | 380.75 | Acidic | nih.gov |
| AM8 | 407.17 | - | nih.gov |
| AM9 | 395.00 | - | nih.gov |
| Imp D | 407 | Oxidative and Acidic | lcms.cz |
Raman and Near-Infrared (NIR) spectroscopy are non-destructive analytical techniques that are increasingly used for the characterization and quantification of different solid forms of active pharmaceutical ingredients. nih.gov Amlodipine besylate can exist in various solid forms, including anhydrate, monohydrate, dihydrate, and amorphous forms. nih.govresearchgate.net
These spectroscopic methods can differentiate between these forms based on their unique vibrational spectra. nih.gov Multivariate data analysis techniques, such as partial least-squares (PLS) regression, are used to build quantitative models that can predict the concentration of each solid form in a mixture. nih.govresearchgate.net These techniques are valuable for monitoring phase transformations that can occur during manufacturing processes like wet granulation. nih.gov
Table 5: Application of Raman and NIR Spectroscopy for Amlodipine Solid Forms
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| Raman Spectroscopy | Solid form quantification, monitoring phase transformations. | Can differentiate between anhydrate, monohydrate, dihydrate, and amorphous forms. Confirmed recrystallization of amorphous form to monohydrate. | nih.govnih.gov |
| NIR Spectroscopy | Solid form quantification, simultaneous determination in powder blends. | Can be used to build PLS models for quantification. Successfully used for simultaneous determination of amlodipine with other drugs. | researchgate.netresearchgate.net |
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are paramount in pharmaceutical analysis as they can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. proquest.comjchr.orgproquest.com The development of such methods for this compound has been a significant area of research, employing various analytical techniques to ensure the drug's stability and shelf-life determination. scispace.com
Forced degradation studies are a cornerstone of developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. ceon.rsnih.govnih.govnih.gov The analytical method must then demonstrate the ability to separate the intact drug from these newly formed degradants. tandfonline.comijpsonline.comimpactfactor.org
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. ijpsonline.comijpsi.org Reversed-phase HPLC (RP-HPLC) methods, in particular, have been extensively developed and validated for the simultaneous determination of amlodipine and its impurities or other combined drug substances. nih.govceon.rsnih.govijper.org For instance, a stability-indicating RP-HPLC method was developed for amlodipine besylate and valsartan (B143634) in a tablet dosage form. The method utilized a phosphate (B84403) buffer with 1% triethyl amine (pH 3.0) and a mixture of methanol and buffer, successfully separating the active components from their degradation products under various stress conditions. nih.gov Another study detailed a new, rapid, stability-indicating UPLC method for the separation and determination of impurities in amlodipine besylate when combined with valsartan and hydrochlorothiazide. ceon.rs
Key parameters in developing these HPLC methods include the choice of a suitable stationary phase (commonly a C18 column), mobile phase composition, flow rate, and detection wavelength. nih.govimpactfactor.orgresearchgate.netresearchgate.net For example, one method for amlodipine and indapamide (B195227) used a C-18 ODS bonded column with a mobile phase of methanol and water (95:5 v/v) and UV detection at 238 nm. tandfonline.com Another fast stability-indicating HPLC-UV method for amlodipine besylate and its impurities employed a core-shell C18 column with a gradient mobile phase of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol, with detection at 237 nm. nih.govnih.govresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative for stability-indicating analysis. proquest.comproquest.com HPTLC methods have been successfully developed for the simultaneous determination of amlodipine with other drugs like metoprolol (B1676517) succinate, losartan (B1675146) potassium, and hydrochlorothiazide. nih.govresearchgate.net These methods involve spotting the sample on a pre-coated silica (B1680970) gel plate, developing it with a suitable solvent system, and then scanning the plate densitometrically to quantify the separated components. proquest.comproquest.comresearchgate.net For instance, a stability-indicating HPTLC method for amlodipine besylate and lisinopril (B193118) utilized a mobile phase of n-butanol: methanol: ammonia (B1221849) (4:4:1 v/v/v) and detection at 215 nm. proquest.comproquest.com
Spectrophotometric methods, while generally less specific than chromatographic techniques, can also be developed as stability-indicating methods, particularly when coupled with kinetic analysis. nih.govresearchgate.netjapsonline.com A kinetic spectrophotometric method for amlodipine besylate was developed based on its reaction with 7-chloro-4-nitro-2,1,3-benzoxadiazole (NBD-Cl) in an alkaline buffer, with the color development monitored at 470 nm. nih.gov
Table 1: Examples of Stability-Indicating Methods for Amlodipine Mesylate
| Analytical Technique | Co-analyte(s) | Stationary Phase | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Indapamide | C-18 ODS Bonded Column | Methanol: Water (95:5 v/v) | 238 nm | tandfonline.com |
| HPTLC | Metoprolol Succinate | Silica Gel 60F-254 | Toluene (B28343): Ethyl Acetate (B1210297): Methanol: Triethylamine (4:1:1:0.4 v/v/v) | - | nih.gov |
| HPTLC | Losartan Potassium, Hydrochlorothiazide | Silica Gel 60 F254 | Chloroform (B151607): Ethyl Acetate: Methanol: Ammonia (4:4:2:0.2 v/v/v/v) | 232 nm | researchgate.net |
| HPLC-UV | Amlodipine Impurities | Core Shell C18 | 0.4% Ammonium Hydroxide in Water and Methanol (gradient) | 237 nm | nih.govnih.govresearchgate.net |
| HPTLC | Lisinopril | Silica Gel 60F254 | n-Butanol: Methanol: Ammonia (4:4:1 v/v/v) | 215 nm | proquest.comproquest.com |
| RP-HPLC | Valsartan | - | Phosphate Buffer (pH 3.0) with 1% Triethyl Amine and Methanol/Buffer mix | 237 nm | nih.gov |
| RP-HPLC | Olmesartan | C18 | TEA Buffer (pH 3.0) and Acetonitrile (25:75) | 258 nm | impactfactor.org |
| Kinetic Spectrophotometry | - | - | - | 470 nm | nih.gov |
| RP-HPLC | Benazepril Hydrochloride | Zorbax SB C18 | Phosphate Buffer (pH 7.0) and Acetonitrile (65:35 v/v) | 240 nm | nih.gov |
Green Analytical Chemistry Approaches for Amlodipine Mesylate Analysis
In recent years, the principles of green analytical chemistry (GAC) have gained significant traction, aiming to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. ceon.rsresearchgate.net The analysis of amlodipine mesylate has been a subject of such "green" method development, focusing on making analytical procedures safer and more sustainable. jchr.orgceon.rs
A primary strategy in greening analytical methods is the replacement of toxic organic solvents with more benign alternatives. ceon.rsresearchgate.net For instance, traditional RP-HPLC methods often use acetonitrile and methanol, which are toxic. ceon.rs Research has focused on developing ethanol-based mobile phases for the HPLC analysis of amlodipine. ceon.rsceon.rsresearchgate.net One study successfully developed a green RP-HPLC method for determining amlodipine and its related substances using a mobile phase of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (B145695) (60:40% v/v). ceon.rsceon.rsresearchgate.net Another eco-friendly RP-HPLC method for amlodipine and indapamide utilized ethanol and an ammonia solution as the mobile phase. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) is another technique that aligns with GAC principles. orientjchem.org UPLC systems operate at higher pressures and use smaller particle size columns, leading to faster analysis times, reduced solvent consumption, and consequently, less waste. orientjchem.org An eco-friendly UPLC method for amlodipine besylate was developed and optimized using a mobile phase of methanol and water, demonstrating lower solvent consumption and a favorable environmental assessment tool (EAT) score. orientjchem.org
Spectrophotometric methods are often inherently greener than chromatographic methods as they typically require smaller volumes of solvents. ekb.eg Dual-wavelength and simultaneous equation spectrophotometric methods have been developed for the simultaneous determination of amlodipine besylate and celecoxib (B62257), offering a green alternative to chromatographic techniques. ekb.eg These methods were evaluated using the Green Analytical Procedure Index (GAPI) and Analytical Eco-Scale, confirming their environmentally friendly nature. ekb.eg A spectrofluorimetric method has also been reported as a green and white analytical chemistry approach for the quantification of amlodipine. nih.gov
Thin-layer chromatography (TLC) methods can also be designed to be more eco-friendly. tandfonline.com A green TLC-densitometric method for amlodipine and celecoxib was developed using a mobile phase of methanol, water, and ammonia, avoiding the use of carcinogenic solvents like chloroform and toluene. tandfonline.comnih.gov
The greenness of an analytical method can be assessed using various metrics, such as the Analytical Eco-Scale and the AGREE tool. ceon.rsceon.rsresearchgate.net These tools evaluate factors like the toxicity of reagents, energy consumption, and waste generation to provide a quantitative measure of the method's environmental impact. ceon.rsekb.eg
Table 2: Green Analytical Methods for Amlodipine Mesylate
| Analytical Technique | Key Green Feature(s) | Co-analyte(s) | Mobile Phase/Solvent | Reference |
|---|---|---|---|---|
| RP-HPLC | Ethanol-based mobile phase | Amlodipine Impurities | 0.04 M Sodium Dihydrogen Phosphate Monohydrate (pH 4.0): Ethanol (60:40% v/v) | ceon.rsceon.rsresearchgate.net |
| TLC-Densitometry | Avoidance of carcinogenic solvents | Celecoxib, 4-methylacetophenone | Methanol: Water: Ammonia (70:25:1.5, by volume) | tandfonline.comnih.gov |
| Spectrofluorimetry | Green and white analytical chemistry approach | - | - | nih.gov |
| RP-HPLC | Ethanol-based mobile phase | Indapamide | Ethanol: 0.1% V/V Ammonia Solution (45:55, %V/V) | researchgate.net |
| UPLC | Reduced solvent consumption, faster analysis | - | Methanol and Water | orientjchem.org |
| Dual-wavelength & Simultaneous Equation Spectrophotometry | Reduced solvent volume | Celecoxib | - | ekb.eg |
| HPLC with Fluorescence Detection | Eco-friendly alternative | Celecoxib | Acetonitrile: Potassium Phosphate Buffer (50 mM; pH 5.5, 60:40 v/v) | nih.gov |
Degradation Kinetics and Stability Science of Amlodipine Mesylate Monohydrate
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation. This process helps in understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods. For amlodipine (B1666008) mesylate monohydrate, forced degradation studies have revealed its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. Studies on amlodipine have shown its lability in both acidic and basic environments.
Under acidic conditions (e.g., using hydrochloric acid), amlodipine undergoes significant degradation. arcjournals.org One study reported a 60% degradation in an acidic medium. lcms.cz Another investigation using 5 M HCl at 80°C for 6 hours resulted in a 75.2% degradation of amlodipine besylate. In contrast, under neutral conditions, the drug has been found to be relatively stable. researchgate.net
In basic conditions (e.g., using sodium hydroxide), amlodipine also demonstrates instability. arcjournals.orgresearchgate.net Research has shown a 25% degradation in a basic medium. lcms.cz More extreme conditions, such as 5 mol/L NaOH at 80°C for 6 hours, can lead to the total degradation of amlodipine besylate. The rate of degradation is dependent on the pH, with significant degradation observed at both low and high pH values. researchgate.net For instance, after 8 days at room temperature, amlodipine besylate degraded by approximately 75% at pH 1 and 50% at pH 10. researchgate.net
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic | Acidic Medium | - | - | 60 | lcms.cz |
| Acidic | 5 mol/L HCl | 6 hours | 80°C | 75.2 | |
| Acidic | pH 1 | 8 days | Room Temp | ~75 | researchgate.net |
| Basic | Basic Medium | - | - | 25 | lcms.cz |
| Basic | 5 mol/L NaOH | 6 hours | 80°C | Total | |
| Basic | pH 10 | 8 days | Room Temp | ~50 | researchgate.net |
| Neutral | Neutral Hydrolysis | - | - | Stable | researchgate.net |
Oxidative Degradation Pathways
Oxidative stress, typically induced by agents like hydrogen peroxide, can also lead to the degradation of amlodipine. Studies have shown that amlodipine is susceptible to oxidation. One study reported a 20% degradation in the presence of 30% hydrogen peroxide. lcms.cz In another experiment, oxidative degradation with 3% H2O2 in methanol (B129727) at 80°C for 6 hours resulted in 80.1% degradation. The primary degradation product formed under oxidative conditions is often identified as Impurity D, which is the pyridine (B92270) derivative of amlodipine. lcms.cz
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Key Finding | Reference |
| Oxidative | 30% H2O2 | - | - | 20 | Formation of Impurity D | lcms.cz |
| Oxidative | 3% H2O2 in Methanol | 6 hours | 80°C | 80.1 | Significant degradation |
Photolytic Degradation Pathways and Kinetics
Amlodipine is known to be photosensitive. arcjournals.org Exposure to light, particularly UV radiation, can induce degradation. The photodegradation of amlodipine has been found to follow pseudo-first-order kinetics. nih.govceon.rsresearchgate.net
The primary photoproduct is the pyridine derivative of amlodipine, formed through the aromatization of the dihydropyridine (B1217469) ring. nih.gov This initial product can then undergo further transformations, leading to a variety of other degradants. nih.gov Studies have identified up to sixteen photoproducts, with some forming specifically under acidic or basic conditions during irradiation. nih.gov The rate of photodegradation is influenced by the matrix, with a faster degradation observed in aqueous solutions compared to methanol. nih.gov After 14 days of exposure in a photostability chamber, a 32.2% degradation of an amlodipine besylate solution was observed. Another study reported a 22.38% reduction in amlodipine besylate content after UV radiation and a 19.89% reduction after visible light radiation over 15 days. ceon.rsdntb.gov.ua
| Radiation Source | Matrix | Kinetic Order | Half-life (t1/2) | Degradation (%) | Key Finding | Reference |
| Xenon Lamp | - | Pseudo-first-order | - | - | Formation of pyridine derivative | nih.gov |
| Solar Radiation | Aqueous | Pseudo-first-order | - | - | Faster degradation than in methanol | nih.gov |
| Photostability Chamber | Solution | - | - | 32.2 | - | |
| UV Radiation | Tablets | Pseudo-first-order | 38.4 days | 22.38 | - | ceon.rsdntb.gov.ua |
| Visible Light | Tablets | Pseudo-first-order | 43.3 days | 19.89 | - | ceon.rsdntb.gov.ua |
Thermal Degradation Products and Mechanisms
Thermal stress can also induce the degradation of amlodipine, although it is generally considered to be more stable to heat compared to other stress factors. lcms.cz No significant degradation was observed when amlodipine besylate was stored at 105°C for 3 days. nih.gov However, prolonged exposure to high temperatures can lead to the formation of degradation products. lcms.cz Thermal degradation of amlodipine base can result in intramolecular cyclization reactions, forming several cyclic products. nih.gov One study identified three such products, designated as AMLDEG-I, AMLDEG-II, and AMLDEG-III. nih.gov Using thermogravimetry coupled to Fourier-transform infrared spectroscopy (TG-FTIR), ammonia (B1221849), methanol, and carbon dioxide have been identified as compounds released during the thermal decomposition of amlodipine besylate. researchgate.net
| Stress Condition | Temperature | Duration | Degradation (%) | Key Finding | Reference |
| Thermal | 105°C | 3 days | No degradation | Stable under these conditions | nih.gov |
| Thermal | 80°C | 48 hours | No major impurities found | - | lcms.cz |
| Thermal | - | - | - | Formation of cyclic products (AMLDEG-I, II, III) | nih.gov |
| Thermal Decomposition | - | - | - | Release of ammonia, methanol, and CO2 | researchgate.net |
Degradation Product Identification and Pathway Elucidation
Identifying and characterizing the structure of degradation products is essential for understanding the degradation pathways and for assessing the safety of the drug product.
Structural Characterization of Degradants using Advanced Mass Spectrometry
Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS), are powerful tools for the structural elucidation of degradation products. lcms.czresearchgate.netnih.gov
Through these techniques, researchers have been able to establish fragmentation pathways for amlodipine and its degradants. researchgate.net For instance, in one study, a total of nine degradation products were identified and separated using an LC method. researchgate.net Another study identified sixteen photoproducts using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS). nih.gov Mass spectrometry analysis has confirmed the presence of the dehydro amlodipine derivative in samples subjected to oxidative and acidic stress. The elemental compositions of the degradation products can be determined from their mass values, which, along with fragmentation patterns, aids in their structural identification. researchgate.net
Proposed Degradation Mechanisms and Identification of Intermediates
The degradation of amlodipine has been investigated under forced conditions, including exposure to light (photolysis), oxidation, and hydrolysis across a range of pH values, to identify potential degradation products and elucidate degradation pathways.
The primary degradation pathway for amlodipine under photolytic and oxidative stress involves the aromatization of its dihydropyridine ring. nih.govlcms.cz This process leads to the formation of a pyridine derivative, a compound often referred to as Impurity D in pharmacopeial monographs. lcms.cz This pyridine derivative is considered the first and primary product in the photodegradation cascade and appears to be a precursor for subsequent transformation products. nih.gov
Under oxidative stress, such as exposure to hydrogen peroxide, amlodipine selectively degrades to form the same pyridine derivative (m/z 407). lcms.cz This impurity is also found during acid degradation. lcms.cz Studies using advanced oxidation processes like UV/chlorine have identified a multitude of degradation intermediates. mdpi.com In one such study, sixteen distinct intermediates were detected, including products of chlorine substitution (AML-Cl) and hydroxyl addition (AML-OH). mdpi.com The degradation mechanism in this complex system is driven by both hydroxyl (OH•) and chlorine (Cl•) radicals, with the hydroxyl radical being the dominant contributor to the degradation process. mdpi.com
Forced degradation studies under hydrolytic conditions show that amlodipine is susceptible to both acidic and basic environments, with significantly more degradation occurring under acidic conditions. lcms.cz While thermal degradation appears to be less pronounced, prolonged exposure to high temperatures can also lead to the formation of impurities. lcms.cz
The table below summarizes key degradation products identified under various stress conditions.
| Degradation Condition | Identified Intermediate/Product | m/z (if reported) | Key Findings |
| Photodegradation (Xenon Lamp/Sunlight) | Amlodipine Pyridine Derivative | 407.1385 | Aromatization of the dihydropyridine moiety is the first and main degradation step. nih.gov |
| Oxidative (H₂O₂) | Impurity D (Pyridine Derivative) | 407 | This is a selective and major degradation product under oxidative stress. lcms.cz |
| Acid Hydrolysis | Impurity D (Pyridine Derivative) | 407 | Amlodipine shows significant degradation (approx. 60%) in acidic medium. lcms.cz |
| Base Hydrolysis | Various minor products | - | Less degradation (approx. 25%) compared to acidic conditions. lcms.cz |
| UV/Chlorine Process | Chlorine substitution products (AML-Cl) | - | Part of a complex degradation pathway involving multiple radical species. mdpi.com |
| UV/Chlorine Process | OH-adding products (AML-OH) | - | Demonstrates the significant role of hydroxyl radicals in the degradation. mdpi.com |
Kinetic Modeling of Degradation Processes
The rate at which amlodipine degrades can be described using kinetic models, which are essential for predicting the shelf-life and stability of pharmaceutical products. Studies have consistently shown that the degradation of amlodipine under various conditions, particularly photolysis and advanced oxidation, follows pseudo-first-order kinetics. nih.govmdpi.comresearchgate.net
In photodegradation studies, the reaction kinetics were determined by monitoring the decrease in amlodipine concentration over time when exposed to a xenon lamp or natural sunlight. nih.gov The data from these experiments were used to calculate the pseudo-first-order rate constants (k) and the corresponding half-lives (t₁/₂) of the degradation process. nih.gov
Similarly, the degradation of amlodipine in a UV/chlorine advanced oxidation process was also successfully modeled using pseudo-first-order kinetics. mdpi.com The efficiency and rate of this degradation were found to be influenced by several operational parameters:
Chlorine Dose and UV Intensity : The degradation rate of amlodipine showed a positive correlation with both the initial chlorine concentration and the intensity of the UV light. mdpi.com
pH : The degradation was more favorable under strong acidic conditions. mdpi.com
Ammonia Concentration : The presence of ammonia had a negative effect, inhibiting the degradation of amlodipine. mdpi.com
The table below outlines the kinetic models applied to amlodipine degradation under different experimental setups.
| Degradation Condition | Kinetic Model | Influencing Factors | Key Findings |
| Photodegradation (Xenon Lamp/Sunlight) | Pseudo-first-order | Light source and intensity, sample matrix (e.g., pH) | The degradation rate is dependent on the experimental conditions, with different rate constants observed for lamp irradiation versus natural sunlight. nih.gov |
| Advanced Oxidation (UV/Chlorine) | Pseudo-first-order | Chlorine dose, UV intensity, pH, ammonia concentration | The degradation rate can be significantly accelerated compared to UV or chlorination alone and is highly dependent on process parameters. mdpi.com |
Excipient Compatibility Studies and Chemical Interactions within Pharmaceutical Formulations
The stability of amlodipine in a solid dosage form is not only dependent on its inherent chemical properties but also on its interactions with pharmaceutical excipients. Compatibility studies are performed to identify potential interactions that could compromise the stability of the final product.
A significant and well-documented incompatibility exists between amlodipine and lactose (B1674315), a common filler and binder in tablet formulations. nih.govbohrium.com This interaction is a classic Maillard reaction, which occurs between the primary amine group in the amlodipine molecule and the reducing sugar (lactose). nih.govbohrium.com The major degradation product resulting from this reaction has been identified as an amlodipine glycosyl conjugate. nih.govbohrium.com The rate of this degradation is significantly accelerated in the presence of moisture and certain other excipients, particularly magnesium stearate (B1226849). nih.govresearchgate.net Studies have shown a direct relationship between the amount of water present in a mixture of amlodipine, lactose, and magnesium stearate and the extent of degradation, with a significant decrease in amlodipine content as water levels increase up to about 25% w/w. researchgate.net
Beyond the Maillard reaction, accelerated stability studies have indicated potential incompatibilities with a range of other common excipients. nih.govnih.gov In contrast, several other excipients have been shown to be compatible. Studies have concluded that amlodipine is compatible with excipients such as microcrystalline cellulose (B213188) (MCC), sodium starch glycolate (B3277807), crospovidone, and sodium lauryl sulfate. researchgate.netwjpps.com
The following tables summarize the findings from various excipient compatibility studies.
Table: Summary of Amlodipine-Excipient Incompatibilities
| Excipient | Interacting Substance(s) | Proposed Mechanism / Product | Condition for Interaction |
|---|---|---|---|
| Lactose Monohydrate | Amlodipine (primary amine) | Maillard Reaction / Amlodipine Glycosyl product | Presence of moisture and magnesium stearate. nih.govbohrium.comresearchgate.net |
| Magnesium Stearate | Amlodipine, Lactose, Water | Catalyzes/enhances the Maillard reaction | Presence of lactose and water. nih.govbohrium.com |
| Corn Starch | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |
| Croscarmellose Sodium | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |
| Polyvinylpyrrolidone (B124986) | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |
| Polyethylene (B3416737) Glycol | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |
| Talc | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |
| Polyvinyl alcohol | Amlodipine | Not specified | Potential incompatibility noted after accelerated stability testing (40°C/75% RH). nih.govnih.gov |
Table: Excipients Generally Found Compatible with Amlodipine
| Excipient | Study Type / Observation |
|---|---|
| Microcrystalline Cellulose (MCC) | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |
| Sodium Starch Glycolate | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |
| Crospovidone | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |
| Sodium Lauryl Sulfate | Compatibility assessed by FTIR and other preformulation studies. researchgate.netwjpps.com |
| Hydroxypropyl methylcellulose (B11928114) (HPMC) | Successfully used as a hydrophilic polymer in floating tablet formulations. nih.gov |
| Carbopol 934P | Successfully used as a hydrophobic polymer in floating tablet formulations. nih.gov |
| Sodium Bicarbonate / Citric Acid | Used as effervescing agents in stable floating tablet formulations. nih.gov |
Molecular and Cellular Mechanism Investigations of Amlodipine in Vitro and Theoretical
Interaction with Voltage-Dependent Calcium Channels (e.g., L-type, T-type, N-type)
Amlodipine's principal mechanism of action involves the blockade of voltage-dependent L-type calcium channels. nih.govmedchemexpress.com This inhibition is selective, with a more pronounced effect on vascular smooth muscle cells compared to cardiac muscle cells. fda.gov By blocking the influx of calcium ions into these cells, amlodipine (B1666008) disrupts the sequence of events leading to muscle contraction, resulting in vasodilation and a reduction in peripheral vascular resistance. nih.govpatsnap.com Experimental data suggests that amlodipine binds to both dihydropyridine (B1217469) and non-dihydropyridine binding sites on the cell membrane. fda.govdrugbank.com
While the primary target of amlodipine is the L-type calcium channel, some research suggests a broader interaction with other types of calcium channels. Studies have indicated that amlodipine may also interact with N-type and T-type calcium channels. drugbank.com For instance, the dihydropyridine calcium channel blocker cilnidipine (B1669028) is known to act on both L-type and N-type calcium channels. medchemexpress.com Furthermore, research comparing amlodipine with mibefradil, a blocker of both L- and T-type channels, highlights the differential effects that can arise from targeting specific channel subtypes. ahajournals.org
The kinetic interaction of amlodipine with the calcium channel receptor is characterized by a gradual rate of association and dissociation, which contributes to its gradual onset of effect. fda.gov This prolonged interaction is a key feature of its pharmacological profile.
Cellular Signaling Pathways Modulation (In Vitro Studies)
Recent in vitro research has demonstrated that amlodipine's influence extends beyond simple calcium channel blockade, modulating several key intracellular signaling pathways implicated in cell growth, proliferation, and survival.
In vitro studies have shown that amlodipine can suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. frontiersin.orgnih.gov This pathway is crucial for regulating cell growth, proliferation, and survival. In non-small cell lung cancer (NSCLC) A549 cells, amlodipine has been observed to attenuate this pathway, contributing to its anti-proliferative effects. frontiersin.org The inhibition of the PI3K/Akt pathway by amlodipine has also been noted in studies investigating its potential anticancer effects in other cell lines. nih.gov
Amlodipine has been found to modulate the Raf/MEK/Extracellular Signal-Regulated Kinase (ERK) pathway, another critical signaling cascade involved in cell proliferation and differentiation. frontiersin.orgnih.gov In vitro studies on A549 lung cancer cells revealed that amlodipine treatment led to a reduction in the phosphorylation levels of ERK and c-Raf in a concentration-dependent manner. researchgate.net This inhibitory effect on the Raf/MEK/ERK pathway is considered a significant contributor to the anti-proliferative and anti-migratory effects of amlodipine observed in these cells. nih.govresearchgate.net Further research in stroke-prone spontaneously hypertensive rats showed that amlodipine treatment significantly lowered the levels of MEK1 and phosphorylated ERK in the aorta. nih.gov
Amlodipine has been shown to attenuate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In human epidermoid carcinoma A431 cells, amlodipine treatment decreased the tyrosine phosphorylation of EGFR. nih.gov It also suppressed the EGF-stimulated phosphorylation of both EGFR and caveolin-1, a membrane scaffolding protein. nih.gov This inhibition of EGFR phosphorylation is thought to occur through the modulation of cholesterol-rich membrane microdomains containing caveolin-1. nih.gov Similar attenuation of EGFR phosphorylation by amlodipine has also been observed in non-small-cell lung cancer cells. researchgate.net
Cell Cycle Regulation and Anti-proliferative Actions (In Vitro Studies)
Consistent with its modulation of key signaling pathways, amlodipine exhibits regulatory effects on the cell cycle and demonstrates anti-proliferative properties in various in vitro models.
A significant mechanism underlying the anti-proliferative action of amlodipine is the induction of the p21(Waf1/Cip1) gene. nih.gov p21(Waf1/Cip1) is a potent inhibitor of cell cycle progression. nih.gov In vitro studies have demonstrated that amlodipine activates the de novo synthesis of p21(Waf1/Cip1). nih.gov This activation appears to be mediated through the action of the glucocorticoid receptor and C/EBP-alpha. nih.gov The induction of p21(Waf1/Cip1) by amlodipine has been shown to reduce the proliferation of human coronary artery smooth muscle cells. nih.gov This effect is linked to the upregulation of p21(Waf1/Cip1) via a pathway involving Polycystic kidney disease 1 (PKD1) and JAK/STAT signaling. nih.gov The ability of amlodipine to induce p21(Waf1/Cip1) highlights a crucial aspect of its molecular action beyond its primary role as a calcium channel blocker. nih.gov
Interactive Data Tables
Table 1: In Vitro Effects of Amlodipine on Cellular Pathways
| Cell Line | Pathway Investigated | Observed Effect of Amlodipine | Reference |
| A549 (Non-Small Cell Lung Cancer) | PI3K/Akt | Attenuation | frontiersin.orgnih.gov |
| A549 (Non-Small Cell Lung Cancer) | Raf/MEK/ERK | Attenuation of ERK and c-Raf phosphorylation | researchgate.net |
| A431 (Epidermoid Carcinoma) | EGFR Phosphorylation | Decreased tyrosine phosphorylation | nih.gov |
| Human Coronary Artery Smooth Muscle Cells | p21(Waf1/Cip1) Gene Activation | Increased expression | nih.gov |
| Vascular Smooth Muscle Cells | p21(Waf1/Cip1) Gene Activation | Activation of de novo synthesis | nih.gov |
Modulation of Cell Cycle-Related Proteins (e.g., cyclin D1, p-Rb, p27)
Amlodipine has been shown to influence the expression and activity of key proteins that regulate the cell cycle, contributing to its anti-proliferative effects in various cancer cell lines. In human epidermoid carcinoma A431 cells, treatment with amlodipine led to a decrease in the protein levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov This was accompanied by a reduction in the phosphorylation of the retinoblastoma protein (pRb), a critical regulator of the G1 to S phase transition. nih.gov The phosphorylation of pRb is a key step that allows cells to progress through the cell cycle, and its inhibition by amlodipine points to a mechanism of cell cycle arrest.
Furthermore, amlodipine treatment in A431 cells resulted in an increased expression of p21(Waf1/Cip1), an inhibitory protein of CDK/cyclin complexes. nih.gov The induction of p21(Waf1/Cip1) contributes to the inhibition of CDK2 and CDK4 kinase activities, further preventing the phosphorylation of pRb and halting cell cycle progression. nih.gov In vitro kinase assays have confirmed that amlodipine significantly decreases the kinase activities associated with CDK2, CDK4, and their cyclin partners, cyclin E and cyclin D1. nih.gov The modulation of these cell cycle-related proteins, including cyclin D1, p-Rb, and the CDK inhibitor p27, has been cited as a primary mechanism for amlodipine's ability to inhibit cell cycle progression at the G0/G1 phase. researchgate.netresearchgate.net
| Cell Line | Amlodipine Concentration | Observed Effects | Reference |
|---|---|---|---|
| Human epidermoid carcinoma A431 cells | 20-30 μM | Decreased protein levels of cyclin D1 and CDK4; Reduced phosphorylation of retinoblastoma protein (pRB); Increased expression of p21(Waf1/Cip1); Decreased CDK2 and CDK4 kinase activities. | nih.gov |
| Colorectal cancer cells (HCT116 and SW480) | Not specified | Modulation of cell cycle-related proteins such as cyclin D1, p-Rb, and p27. | researchgate.net |
| Lung cancer A549 cells | Not specified | Modulation of cell cycle-related proteins such as cyclin D1, p-Rb, and p27. | researchgate.net |
Mechanisms of Cell Cycle Arrest (e.g., G0/G1 phase)
The modulation of cell cycle-related proteins by amlodipine directly leads to cell cycle arrest, primarily at the G0/G1 phase. researchgate.netresearchgate.net This has been observed in multiple cancer cell lines. Flow cytometric analysis of human epidermoid carcinoma A431 cells treated with amlodipine (20-30 μM for 24 hours) revealed an accumulation of cells in the G1 phase. nih.gov This G1 arrest is a direct consequence of the previously mentioned molecular changes: the induction of p21(Waf1/Cip1), inhibition of CDK/cyclin-associated kinase activities, and the subsequent reduction in pRb phosphorylation. nih.gov
Similarly, in colorectal cancer cell lines HCT116 and SW480, treatment with 50 μM amlodipine for 48 hours resulted in a significant accumulation of cells in the G1 phase of the cell cycle, as determined by flow cytometry using propidium (B1200493) iodide. researchgate.net This finding indicates that the anti-proliferative effect of amlodipine on these cancer cells is, at least in part, due to its ability to halt cell cycle progression. researchgate.net The G0/G1 phase is a critical checkpoint for cell growth and division, and by inducing arrest at this stage, amlodipine effectively inhibits the proliferation of cancer cells. nih.gov
| Cell Line | Amlodipine Concentration and Duration | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| Human epidermoid carcinoma A431 cells | 20-30 μM for 24 hours | G1 phase | nih.gov |
| Colorectal cancer cells (HCT116 and SW480) | 50 μM for 48 hours | G1 phase | researchgate.net |
Other In Vitro Cellular Effects
Anti-migratory and Anti-invasive Potential
Beyond its effects on cell proliferation, amlodipine has demonstrated potential in inhibiting cancer cell migration and invasion, key processes in tumor metastasis. In non-small cell lung cancer (NSCLC) cell lines A549 and H1299, amlodipine significantly reduced both cell migration and invasion. nih.gov A scratch wound-healing assay showed a dose-dependent inhibition of cell motility in both cell lines when treated with 10–20 µM amlodipine for 48 hours. researchgate.netnih.gov Similarly, in the highly invasive MDA-MB-231 human breast cancer cell line, amlodipine significantly suppressed cell invasion in a dose-dependent manner. nih.gov Treatment with 5 and 10 µM amlodipine reduced invasiveness by over 60% and 90%, respectively. nih.gov The anti-invasive effects in breast cancer cells were associated with the downregulation of p-ERK1/2 and integrin β1, proteins known to be involved in cell migration and invasion. nih.gov
In esophageal carcinoma cells, amlodipine was also found to suppress migration. wjgnet.comnih.gov This effect was linked to the inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion. nih.gov
| Cell Line | Amlodipine Concentration | Observed Effects | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| NSCLC cells (A549 and H1299) | 10–20 µM | Reduced cell migration and invasion. | Modulation of major, altered signaling pathways. | researchgate.netnih.gov |
| MDA-MB-231 breast cancer cells | 5 and 10 µM | Significantly suppressed cell invasion. | Downregulation of p-ERK1/2 and integrin β1. | nih.gov |
| Esophageal carcinoma cells | 4, 6, and 8 μg/mL | Suppressed cell migration. | Inhibition of epithelial-mesenchymal transition (EMT). | wjgnet.comnih.gov |
Apoptosis Induction
Amlodipine has been shown to induce apoptosis, or programmed cell death, in certain cancer cells, although this effect may be cell-type dependent. In esophageal carcinoma cells (KYSE-450 and Eca109), treatment with amlodipine for 48 hours led to a dose-dependent increase in the apoptotic index, as measured by flow cytometry. wjgnet.com This was accompanied by molecular changes indicative of the mitochondrial apoptosis pathway, including a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as cytochrome C and cleaved-PARP. wjgnet.com
In MDA-MB-231 breast cancer cells, treatment with amlodipine resulted in increased levels of caspase-3/7, key executioner enzymes in apoptosis. nih.gov This increase in caspase activity was also accompanied by the downregulation of the anti-apoptotic protein Bcl-2. nih.gov However, in colorectal cancer cells (HCT116 and SW480), treatment with 50 μM amlodipine for 48 hours did not induce cellular apoptosis, suggesting that the apoptotic effects of amlodipine may be specific to certain cancer types or experimental conditions. researchgate.net In neonatal rat cardiac myocytes, amlodipine was found to significantly inhibit doxorubicin-induced apoptosis by suppressing the mitochondrial apoptotic pathway, an effect attributed to its antioxidant properties. nih.gov
| Cell Line/Type | Amlodipine Concentration and Duration | Effect on Apoptosis | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| Esophageal carcinoma cells (KYSE-450 and Eca109) | 48 hours (concentration not specified) | Increased apoptosis. | Decreased Bcl-2, increased Bax, cytochrome C, and cleaved-PARP. | wjgnet.com |
| MDA-MB-231 breast cancer cells | Not specified | Increased caspase-3/7 levels. | Downregulation of Bcl-2. | nih.gov |
| Colorectal cancer cells (HCT116 and SW480) | 50 μM for 48 hours | No induction of apoptosis. | Not applicable. | researchgate.net |
| Neonatal rat cardiac myocytes | 10(-6) mol/l | Inhibited doxorubicin-induced apoptosis. | Suppression of the mitochondrial apoptotic pathway. | nih.gov |
Antioxidant Activity and Related Molecular Actions
Amlodipine possesses antioxidant properties that contribute to its cellular effects. drugbank.comdrugbank.com This antioxidant activity has been demonstrated to play a role in protecting against doxorubicin-induced apoptosis in neonatal rat cardiac myocytes. nih.gov The protective effect is attributed to amlodipine's ability to scavenge reactive oxygen species, particularly hydrogen peroxide. nih.gov In a study on patients with essential hypertension, amlodipine treatment led to a decrease in malondialdehyde, a marker of oxidative stress, and an increase in the levels of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov Amlodipine is also known to enhance the production of nitric oxide (NO), an important vasodilator with antioxidant properties. drugbank.comdrugbank.com
Effects on PD-L1 Expression
Recent research has identified amlodipine as a potent inhibitor of Programmed Death-Ligand 1 (PD-L1) expression in cancer cells. nih.govsigmaaldrich.combiorxiv.org PD-L1 on cancer cells interacts with the PD-1 receptor on T cells, leading to T-cell exhaustion and allowing cancer cells to evade the immune system. By reducing PD-L1 expression, amlodipine can potentially enhance anti-tumor immunity. nih.govsigmaaldrich.com
The mechanism behind this effect involves the regulation of intracellular calcium levels. Amlodipine, by blocking calcium influx, inhibits a calpain-dependent pathway that stabilizes the PD-L1 protein. nih.govsigmaaldrich.com Specifically, intracellular calcium signals for the calpain-dependent cleavage of Beclin-1, which in turn blocks the autophagic degradation of PD-L1. nih.govsigmaaldrich.com By blocking this calcium flux, amlodipine promotes the autophagic degradation of PD-L1. nih.govsigmaaldrich.combiorxiv.org In vivo studies have shown that amlodipine treatment can lead to depleted PD-L1 expression in tumor tissues and increased infiltration of CD8+ T-cells, resulting in tumor suppression. nih.govsigmaaldrich.com Furthermore, amlodipine has been shown to reduce the PD-L1 content of tumor-derived exosomes (TEX), which are known to promote immune suppression. nih.gov
| Cell/Tissue Type | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Cancer cells (in vitro) | Blocks calcium influx, inhibiting calpain-dependent stabilization of PD-L1 and promoting its autophagic degradation. | Potent inhibitor of PD-L1 expression. | nih.govsigmaaldrich.combiorxiv.org |
| Tumor tissues (in vivo) | Blocks calcium flux. | Depleted PD-L1 expression and increased CD8+ T-cell infiltration. | nih.govsigmaaldrich.com |
| Tumor-derived exosomes (TEX) | Not specified | Reduced PD-L1 content. | nih.gov |
In Vitro Metabolic Profiling and Characterization of Metabolites
The in vitro metabolic profiling of amlodipine has been extensively studied using a variety of hepatic models, including cell lines and tissue from humans, rats, and chickens. These studies have been instrumental in identifying the resulting metabolites and elucidating the biochemical pathways involved in its transformation.
Investigation using Hepatic Cell Lines and Tissue (e.g., human, rat, chicken)
In vitro studies have employed several hepatic systems to simulate the metabolic environment of the liver. Research has utilized primary cultures of rat hepatocytes, human liver microsomes (HLM), and a comparative analysis of a normal human hepatic cell line and chicken liver tissue. nih.govinnovareacademics.inresearchgate.nethelsinki.fi
One notable study directly compared the metabolic profile of amlodipine in a human hepatic cell line and chicken liver tissue. The metabolites were generated by incubating amlodipine with these systems at 37°C for 24 hours. The subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed that both the human hepatic cell line and chicken liver tissue were equally effective in vitro models for studying the metabolism of amlodipine, as they produced the same set of metabolites. innovareacademics.inresearchgate.net
In studies involving human liver microsomes, amlodipine was found to be primarily converted to its pyridine (B92270) derivative, a metabolite designated as M9. helsinki.fi This initial step was followed by a series of subsequent metabolic reactions. The use of selective P450 inhibitors in these incubations demonstrated that CYP3A4 is the key enzyme responsible for this primary dehydrogenation step, rather than CYP3A5. helsinki.fi
Investigations using primary cultures of rat hepatocytes have also provided significant insights into amlodipine's metabolism. Analysis of incubations from rat hepatocytes using LC-MS/MS led to the detection of 21 Phase I and Phase II metabolites. nih.gov
Identification of Phase I and Phase II Metabolites
The biotransformation of amlodipine involves both Phase I and Phase II metabolic reactions, leading to the formation of numerous metabolites.
Phase I Metabolism: The primary Phase I metabolic event is the oxidation of the dihydropyridine ring of amlodipine to form a pyridine derivative, commonly referred to as M9. helsinki.fi This major metabolite then serves as a substrate for further Phase I reactions. These subsequent transformations include:
O-demethylation: The removal of a methyl group.
O-dealkylation: The removal of an alkyl group.
Oxidative deamination: The removal of an amine group through an oxidative process. helsinki.fi
Hydrolysis of ester bonds: The breaking of ester linkages within the molecule. nih.gov
Hydroxylation: The addition of a hydroxyl group. nih.gov
N-acetylation: The addition of an acetyl group to a nitrogen atom. nih.govinnovareacademics.in
De-esterification: The removal of an ester group. innovareacademics.in
Hydrogenation: The addition of hydrogen atoms. innovareacademics.in
A comparative study utilizing a human hepatic cell line and chicken liver tissue successfully identified twelve Phase I and Phase II metabolites. innovareacademics.inresearchgate.net The table below summarizes the metabolites detected in this study, along with their corresponding masses and the proposed metabolic reactions.
| Metabolite | Mass (m/z) | Mass Difference (from parent drug) | Possible Reaction |
| M1 | 349 | -60 | De-esterification (loss of CH3COO-) |
| M2 | 351 | -58 | Deamination (loss of NH2), demethylation (loss of methyl group), de-alkylation |
Phase II Metabolism: Phase II metabolism of amlodipine primarily involves the conjugation of its metabolites. The most prominently identified Phase II metabolite is a glucuronide conjugate of a dehydrogenated, deaminated metabolite of amlodipine. nih.govinnovareacademics.in This process, known as glucuronidation, increases the water solubility of the metabolite, facilitating its excretion from the body.
The comprehensive investigation in rat hepatocytes detected a single Phase II metabolite, which was the glucuronide of a dehydrogenated and deaminated form of amlodipine. nih.gov Similarly, studies with human hepatic cell lines and chicken liver tissue also identified the glucuronidation of dehydrogenated amlodipine as a key Phase II pathway. innovareacademics.in
Elucidation of In Vitro Metabolic Pathways (e.g., oxidative deamination, glucuronidation)
The in vitro studies have enabled the elucidation of the primary metabolic pathways of amlodipine. The central pathway begins with the dehydrogenation of the dihydropyridine core of amlodipine to its pyridine analogue (M9). nih.govhelsinki.fi This initial transformation is a critical step, primarily mediated by the CYP3A4 enzyme in humans. helsinki.fi
Following the formation of the pyridine derivative, several branching pathways occur. One significant pathway involves oxidative deamination of the side chain, leading to the formation of various pyridine derivatives. helsinki.fi Another key pathway is the hydrolysis of the ester side chains . nih.gov These reactions can occur in combination, leading to a variety of metabolites.
The process of glucuronidation represents a major Phase II metabolic route. This pathway involves the enzymatic addition of a glucuronic acid moiety to a suitable functional group on the amlodipine metabolite, typically after it has undergone Phase I transformations such as dehydrogenation and deamination. nih.gov This conjugation reaction significantly enhances the polarity and water solubility of the metabolites, preparing them for elimination.
Based on the metabolites identified in rat hepatocytes, several in vitro metabolic pathways have been proposed, showcasing a combination of reactions including dehydrogenation, hydrolysis of ester bonds, hydroxylation, N-acetylation, and oxidative deamination. nih.gov The consistent identification of similar metabolic products across different in vitro systems, including human, rat, and chicken hepatic models, underscores the conserved nature of amlodipine's primary metabolic routes. nih.govinnovareacademics.inhelsinki.fi
Computational and Theoretical Chemistry of Amlodipine Mesylate
Quantum Computational Investigations (e.g., Density Functional Theory (DFT) Studies)
Quantum computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like amlodipine (B1666008). nih.gov Such studies on amlodipine salts, primarily amlodipine besylate (AMB), which shares the same active amlodipine cation as the mesylate salt, have been conducted to elucidate its structural and electronic properties. nih.govresearchgate.net These investigations typically utilize the B3LYP functional with a 6-311++G(d,p) basis set to perform calculations. nih.govresearchgate.net
The three-dimensional structure of amlodipine mesylate monohydrate has been determined, revealing a complex network of hydrogen bonds linking the cation, anion, and water molecule. researchgate.net In its crystal structure, these components are linked to form ribbons extending in the c direction. researchgate.net
Computational studies focusing on the amlodipine cation, as seen in amlodipine besylate, have been used to refine its geometry. pjbmb.org.pk Methods like the Hartree-Fock (HF) calculation and semi-empirical Austin Model 1 (AM1) parameterization are used for geometry optimization to find the molecule's most stable conformation, which corresponds to its minimum potential energy. pjbmb.org.pkresearchgate.net Crystallographic analysis shows that the dihydropyridine (B1217469) (DHP) ring of amlodipine is significantly more planar than that of other DHP drugs like nimodipine. nih.gov It also possesses a greater torsion angle between the DHP and aryl rings. nih.gov The protonated amino group extends away from the main DHP ring structure. nih.gov
Table 1: Selected Optimized Geometrical Parameters of Amlodipine (Calculated for Amlodipine Besylate) Data derived from computational studies on the closely related amlodipine besylate salt.
| Parameter | Bond | Calculated Bond Length (Å) | Calculated Bond Angle (°) |
|---|---|---|---|
| Dihydropyridine Ring | C4-C17 | 1.53 | - |
| N23-C12 | 1.38 | - | |
| Chlorophenyl Group | C13-C14 | 1.40 | - |
| C14-Cl21 | 1.74 | - | |
| Side Chain | O27-C11 | 1.43 | - |
| - | - | C15-C18-O28 |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity.
For amlodipine besylate, DFT calculations have been used to determine these FMO energies. researchgate.netresearchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule.
Table 2: Frontier Molecular Orbital (FMO) Properties of Amlodipine (Calculated for Amlodipine Besylate) Data derived from computational studies on the closely related amlodipine besylate salt.
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.21 |
| E_LUMO | -1.85 |
| Energy Gap (ΔE) | 4.36 |
Analyses of charge distribution, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provide insights into the atomic charges and intramolecular interactions. researchgate.netresearchgate.net NBO analysis, in particular, helps to understand charge delocalization, hyperconjugative interactions, and the stability they confer upon the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For amlodipine besylate, MEP analysis shows that the carboxyl-end of the molecule is relatively electron-rich, appearing as a region of negative potential (typically colored red), making it susceptible to electrophilic attack. pjbmb.org.pkresearchgate.net Conversely, areas of positive potential (blue) indicate electron-deficient regions prone to nucleophilic attack. pjbmb.org.pk The correlation of charge distributions from Mulliken, NBO, and MEP analyses provides a comprehensive understanding of the molecule's electronic landscape. nih.govresearchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug design and for understanding the molecular basis of a drug's action. um.ac.ir
Molecular docking studies have been performed to investigate the interaction of amlodipine with its primary target, the L-type calcium channel, as well as other proteins like Monoamine Oxidase B (MAO-B). nih.govnih.gov
Calcium Channel Proteins: Amlodipine is a calcium channel blocker that inhibits the influx of Ca²⁺ ions by binding to voltage-gated L-type calcium channels. nih.govmedchemexpress.com Docking studies reveal that amlodipine binds to a site on the external, lipid-facing surface of the channel's pore module, at the interface between subunits. nih.govyoutube.com This binding is state-dependent, with a high affinity for activated or inactivated channel states. nih.gov The interaction induces an asymmetric conformation in the channel's selectivity filter, which physically blocks the pore. nih.gov The binding site involves amino acid residues in the S5 and S6 segments. youtube.com
Monoamine Oxidase B (MAO-B): Docking simulations have also explored the interaction of amlodipine besylate with MAO-B, an enzyme linked to neurological functions. nih.govum.ac.ir These studies suggest that amlodipine exhibits a good selectivity profile and binding affinity for MAO-B, indicating a potential role as an antioxidant. nih.govresearchgate.net The interactions within the MAO-B active site are predominantly van der Waals forces, suggesting binding within a hydrophobic pocket. um.ac.ir
Binding energy calculations quantify the strength of the interaction between a ligand and its protein target. nih.gov A more negative binding energy value typically indicates a stronger and more stable interaction. nih.gov For amlodipine, these calculations are crucial for comparing its affinity to different protein targets or comparing it with other similar drugs.
In docking studies with calcium voltage-gated channels (PDB ID: 5KMD), amlodipine showed a binding affinity of -5.6 kcal/mol. nih.gov Other studies have reported IC₅₀ values in the nanomolar range for the inhibition of CaᵥAb, a bacterial model of a voltage-gated calcium channel, further confirming a high-affinity interaction. nih.gov For instance, after a series of depolarizing pulses, the IC₅₀ for amlodipine was determined to be 10 nM. nih.gov
Interaction hotspot analysis identifies the key amino acid residues within the binding site that contribute most significantly to the binding energy. For amlodipine's interaction with the calcium channel, residues such as I199 and W195 have been identified as important; mutations in these residues markedly reduce the binding affinity. nih.gov
Table 3: Binding Affinity Data for Amlodipine with Target Proteins
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki or IC50) | Reference |
|---|---|---|---|---|
| Calcium Voltage-Gated Channel | 5KMD | -5.6 | - | nih.gov |
| Bacterial Voltage-Gated Ca²⁺ Channel (CaᵥAb) | - | - | 10 nM (IC₅₀) | nih.gov |
| Rat L-type Calcium Channel | - | - | 2 nM (Ki) | guidetopharmacology.org |
| Monoamine Oxidase B (MAO-B) | - | Good Binding Affinity | - | nih.gov |
Molecular Dynamics (MD) Simulations for Complex Stability
In the context of amlodipine, MD simulations have been instrumental in evaluating the physical stability of its amorphous forms. While research specifically on this compound is limited, studies on the closely related amlodipine besylate (AMB) provide significant understanding. For instance, MD simulations have been employed to investigate the stability of amorphous solid dispersions of amlodipine besylate with polymers like polyvinylpyrrolidone (B124986) (PVP). researchgate.netnih.gov
These simulations, often complemented by experimental techniques like broadband dielectric spectroscopy, help to judge the physical stability of these amorphous mixtures. nih.gov The goal is to create stable formulations with a long shelf life. nih.govresearchgate.net Researchers have used MD simulations to explore the molecular and ionic mobility in amorphous amlodipine, which helps in identifying the factors that govern its potential to change from a glassy, amorphous state back to a crystalline one (devitrification). researchgate.net By understanding these dynamics at a molecular level, formulations can be designed to maintain the stability of the amorphous state, which is often preferred for its enhanced solubility. nih.gov
Structure-Activity Relationship (SAR) Studies (In Silico/Theoretical)
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. nih.gov In silico SAR studies use computational methods to predict how changes in a molecule's structure will affect its pharmacological properties. For amlodipine, these studies are crucial for designing new, potentially more effective antihypertensive agents based on its 1,4-dihydropyridine (B1200194) (DHP) scaffold. nih.govrsc.org
Computational assessments, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are key components of these in silico studies. nih.govrsc.org Molecular docking predicts the binding affinity and orientation of a molecule to its target, which for amlodipine is the L-type calcium channel. nih.gov Studies have successfully used this approach to design and evaluate novel 1,4-dihydropyridine-based bioisosteres of amlodipine, showing that these new compounds could have superior docking scores compared to amlodipine itself, indicating a potential for enhanced therapeutic efficacy. nih.govrsc.org
The 1,4-dihydropyridine ring is the core pharmacophore of amlodipine and related calcium channel blockers. researchgate.netbiointerfaceresearch.com Theoretical SAR studies focus on modifying this scaffold to improve activity and pharmacokinetic properties. nih.govrsc.org
One research effort involved the strategic design and synthesis of a novel series of amlodipine bioisosteres (designated P1–P14). nih.govrsc.org In these compounds, the side chain of amlodipine was replaced with a triazole-tethered aryl or heteroaryl ring. rsc.org In silico molecular docking of these new hybrids against the target calcium channel revealed that all the designed bioisosteres had better docking scores than the parent amlodipine. nih.govrsc.org This suggests a higher binding affinity and potentially greater antihypertensive effect. rsc.org
Specifically, the compound designated as P7 was identified as being particularly promising, exhibiting the highest binding affinity for the calcium channel and an excellent predicted ADMET profile. rsc.org The findings underscore the importance of the triazole-tethered aryl/heteroaryl ring modification as a promising strategy for developing new antihypertensive agents. rsc.org
Table 1: Predicted Impact of Dihydropyridine Scaffold Modifications in Amlodipine Bioisosteres
| Compound Series | Modification | Predicted Impact on Activity | Reference |
| P1–P14 | Replacement of amlodipine side chain with a triazole-tethered aryl/heteroaryl ring. | Superior docking scores compared to standard amlodipine, indicating potential for enhanced therapeutic efficacy. | nih.govrsc.org |
| P7 | Specific triazole-tethered hybrid. | Highest binding affinity with the target calcium channel among the series. | rsc.org |
| P6–P10, P12, P14 | Subset of the bioisostere series. | Exhibited drug-likeness attributes, including high predicted gastrointestinal absorption and no blood-brain barrier permeance. | rsc.org |
Amlodipine is a chiral molecule and is typically administered as a racemic mixture of its two enantiomers: (S)-amlodipine and (R)-amlodipine. scielo.br However, the pharmacological activity is not distributed equally between them. The calcium channel blocking effect resides primarily in the (S)-enantiomer, which is approximately 1000 times more potent than the (R)-enantiomer. scielo.brmdpi.com
The theoretical basis for this difference in activity and the mechanism of chiral recognition can be elucidated using computational chemistry. acs.orgacs.org Theoretical studies, often combining semi-empirical methods and more rigorous Density Functional Theory (DFT) calculations, have been conducted to understand how chiral selectors, such as carboxymethyl-β-cyclodextrin (CM-β-CD), differentiate between the two enantiomers. acs.orgacs.org
These computational analyses focus on the formation of inclusion complexes between the chiral selector and each amlodipine enantiomer. The stability of these complexes is evaluated by calculating their binding energies (ΔE) and Gibbs free energies (ΔG). acs.orgacs.org Studies have shown that the complex formed between CM-β-CD and (S)-amlodipine is energetically more favorable than the complex with (R)-amlodipine. acs.org This energetic difference arises from variations in intermolecular interactions, such as hydrogen bonds and electrostatic interactions. acs.org The more stable interaction of the (S)-enantiomer with the chiral selector provides a theoretical explanation for the observed enantioselectivity in analytical methods like capillary electrophoresis and is foundational to understanding the stereoselective interaction at the biological target. acs.orgacs.org
Table 2: Theoretical Energy Values for Amlodipine Enantiomer Complexes
| Enantiomer Complex | Calculated Energy Difference (ΔE) | Calculated Gibbs Free Energy Difference (ΔG) | Implication | Reference |
| (-)-(S)-Amlodipine/CM-β-CD | Energetically more favorable | Energetically more favorable | More stable complex formation, providing a basis for chiral recognition. | acs.orgacs.org |
| (+)-(R)-Amlodipine/CM-β-CD | Energetically less favorable | Energetically less favorable | Less stable complex formation. | acs.org |
Formulation Science and Manufacturing Considerations for Amlodipine Mesylate Monohydrate
Excipient Compatibility Studies Focused on Chemical Stability and Interaction Mechanisms
The stability of amlodipine (B1666008) mesylate monohydrate in a solid dosage form is significantly influenced by the excipients used in the formulation. Compatibility studies are crucial to identify and mitigate potential chemical interactions that could compromise the drug's efficacy and safety.
A notable interaction for amlodipine salts is the Maillard reaction, a chemical reaction between the primary amine group in amlodipine and reducing sugars like lactose (B1674315), especially in the presence of moisture and basic excipients like magnesium stearate (B1226849). nih.govbohrium.com This reaction can lead to the formation of a glycosyl derivative of amlodipine, which is a degradation product. nih.gov Studies on amlodipine besylate have shown that binary mixtures with various excipients are generally stable under accelerated conditions (65°C and 40°C/75% relative humidity). nih.govresearchgate.net However, when combined in multicomponent mixtures that include lactose, magnesium stearate, and water, instability can be induced. nih.gov Therefore, for amlodipine mesylate monohydrate, it is recommended to use lactose-free formulations to avoid this degradation pathway, thereby ensuring the quality, safety, and efficacy of the final product. nih.govbohrium.com
The selection of appropriate excipients is critical for developing a stable formulation. For instance, a stable tablet formulation was developed using compatible excipients, which showed good stability in long-term and accelerated studies. nih.gov The physical and chemical properties of the active pharmaceutical ingredient (API) and the excipients must be carefully considered to ensure a stable and effective drug product.
A study on amlodipine besylate highlighted the importance of screening for drug-excipient incompatibilities early in the formulation development process. While binary mixtures of amlodipine besylate and various excipients were found to be stable, issues arose in multicomponent systems. nih.gov This underscores the complexity of formulation development and the need for comprehensive compatibility studies.
| Excipient Category | Compatible Excipients (General) | Potentially Incompatible Excipients | Interaction Mechanism |
| Fillers/Diluents | Microcrystalline cellulose (B213188), Maize starch | Lactose | Maillard Reaction |
| Lubricants | Magnesium stearate (potential interaction in presence of lactose and water) | - | - |
| Disintegrants | Crospovidone | - | - |
| Glidants | Colloidal anhydrous silica (B1680970) (Aerosil) | - | - |
Research on Novel Drug Delivery Systems (Focus on Material Science and Engineering)
Oral Thin Film (OTF) Formulation Design and Optimization
Oral thin films (OTFs) have emerged as a promising alternative to conventional oral dosage forms like tablets and capsules, particularly for pediatric and geriatric patients who may have difficulty swallowing. ijarsct.co.in OTFs are thin, flexible films containing the active pharmaceutical ingredient that dissolve or disintegrate rapidly in the mouth, allowing for oromucosal absorption and potentially bypassing first-pass metabolism. ijarsct.co.innih.gov This can lead to faster onset of action and improved bioavailability. ijarsct.co.in
The formulation of amlodipine OTFs typically involves the use of hydrophilic polymers as film-formers. Commonly used polymers include various grades of hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinyl alcohol (PVA), and hydroxypropyl cellulose (HPC). ijarsct.co.inijpsr.com Plasticizers like polyethylene (B3416737) glycol (PEG) 400 are added to improve the flexibility of the film, and disintegrants such as sodium starch glycolate (B3277807) can be included to enhance the disintegration rate. ijarsct.co.inrjptonline.org The solvent casting method is a widely used technique for preparing OTFs, where the drug and excipients are dissolved in a suitable solvent, cast into a thin film, and then dried. ijarsct.co.innih.govijper.org
Research has focused on optimizing the formulation to achieve desired characteristics such as rapid disintegration time, good mechanical properties (tensile strength and folding endurance), and high drug content. nih.govrjptonline.org For instance, one study found that an optimized formulation of amlodipine besylate OTF using HPMC E5 as the polymer exhibited a disintegration time of 26 seconds and a drug release of 99.88% within 10 minutes. rjptonline.org Another study utilized a Quality by Design (QbD) approach to optimize an amlodipine OTF formulation using pectin (B1162225) as the film-forming agent, resulting in a drug release of approximately 96% in 10 minutes. ijper.org
| Formulation Component | Example Materials | Purpose |
| Film-Forming Polymer | HPMC (E3, E5, E15, E50), PVA, HPC, Pectin, Gelatin | Provides the structural matrix of the film. |
| Plasticizer | Polyethylene glycol (PEG) 400, Glycerine | Increases flexibility and reduces brittleness. |
| Disintegrant | Sodium starch glycolate (SSG) | Promotes rapid disintegration of the film in the mouth. |
| Solubilizing Agent | Polyvinylpyrrolidone (B124986) (PVP) K30, Sodium lauryl sulphate (SLS) | Enhances the dissolution of poorly soluble drugs. |
| Sweetener | Sodium saccharine, Aspartame | Masks the taste of the drug. |
| Flavoring Agent | Vanillin | Improves patient acceptability. |
Nanotechnology Applications for Drug Delivery (e.g., liposomal formulations, mucoadhesive microspheres)
Nanotechnology offers innovative approaches to drug delivery, aiming to enhance therapeutic efficacy and minimize side effects. For amlodipine, various nanocarrier systems have been explored to improve its delivery, including liposomes, microspheres, and solid lipid nanoparticles (SLNs).
Mucoadhesive Microspheres: These are small, spherical particles designed to adhere to the mucosal lining, prolonging the residence time of the drug at the site of absorption. nih.govnanobe.org This is particularly advantageous for drugs like amlodipine that undergo significant first-pass metabolism when administered orally. nih.gov By delivering the drug through alternative routes like the nasal cavity, first-pass metabolism can be avoided, potentially leading to increased bioavailability. nih.gov
In one study, mucoadhesive microspheres of amlodipine besylate were prepared using hydroxypropyl guar, a biodegradable polymer. nih.govresearchgate.net These microspheres were suitable for nasal administration, with particle sizes ranging from 13.4 to 43.4 µm. researchgate.netresearchgate.net The formulation demonstrated good mucoadhesive properties and sustained drug release over 8 hours. researchgate.netresearchgate.net
Liposomes and Solid Lipid Nanoparticles (SLNs): Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nanobe.org They are a versatile platform for drug delivery. nanobe.org SLNs are another type of lipid-based nanoparticle that can enhance drug stability and provide controlled release. nih.gov
A study on topical amlodipine-loaded SLNs for burn wound healing demonstrated the potential of nanotechnology to repurpose existing drugs. nih.gov The optimized SLN formulation had a particle size of 190.4 nm, high entrapment efficiency (88%), and sustained drug release over 12 hours. nih.gov When incorporated into a hydrogel, the amlodipine-loaded SLNs significantly improved wound contraction and skin regeneration in an animal model. nih.gov
| Nanocarrier System | Key Features | Potential Benefits for Amlodipine |
| Mucoadhesive Microspheres | Adhere to mucosal surfaces, prolonging drug residence time. | Avoidance of first-pass metabolism, controlled release, improved bioavailability. |
| Liposomes | Biocompatible vesicles that can encapsulate drugs. | Targeted drug delivery, improved stability. nanobe.org |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles offering controlled release and enhanced stability. | Sustained drug release, improved skin penetration for topical applications. |
Process Analytical Technology (PAT) Integration in Manufacturing
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. longdom.org The goal of PAT is to ensure final product quality by building it into the process from the start. longdom.org This is a shift from the traditional approach of testing for quality after the product is made.
The implementation of PAT in pharmaceutical manufacturing involves the use of various analytical tools to monitor and control Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time. longdom.org These tools can include spectroscopic techniques (e.g., Near-Infrared, Raman), chromatographic methods, and imaging modalities. longdom.orgpharmaexcipients.com
For the manufacturing of this compound, PAT can be applied to several downstream processes, including crystallization, filtration, and drying. pharmaexcipients.comnih.gov For example, in-line monitoring of the crystallization process can provide real-time data on crystal size and form, allowing for better control over the final properties of the API. pharmaexcipients.com This is particularly important for this compound, where specific crystalline forms may be desired for their stability and bioavailability.
By integrating PAT, manufacturers can gain a deeper understanding of their processes, leading to improved process control, reduced variability, and enhanced product quality and consistency. longdom.orgpharmaexcipients.com
Advanced Manufacturing Techniques and Their Implications (e.g., continuous manufacturing concepts)
Advanced manufacturing techniques, such as continuous manufacturing, are being increasingly adopted in the pharmaceutical industry to improve efficiency, flexibility, and product quality. Continuous manufacturing involves the uninterrupted flow of materials through an integrated process, as opposed to the traditional batch manufacturing approach.
For this compound, continuous manufacturing can offer several advantages. A continuous process for the preparation of this compound has been described, which involves the reaction of amlodipine free base with methanesulfonic acid in a suitable solvent system. google.com This process can be designed to produce crystals with specific particle size distributions, which is important for downstream processing, such as direct compression tableting. google.com
One of the key benefits of continuous manufacturing is the ability to integrate PAT for real-time monitoring and control. This allows for continuous verification of product quality throughout the manufacturing process, leading to a higher assurance of quality in the final product. Furthermore, continuous manufacturing can reduce the manufacturing footprint, lower energy consumption, and minimize waste, making it a more sustainable and cost-effective approach. google.com
The adoption of advanced manufacturing techniques like continuous manufacturing, coupled with the principles of Quality by Design (QbD) and PAT, represents a paradigm shift in pharmaceutical production, moving towards more efficient, controlled, and reliable processes. longdom.org
Quality by Design Qbd Principles in Amlodipine Mesylate Monohydrate Pharmaceutical Development
QbD Framework and Implementation Strategies for Amlodipine (B1666008) Mesylate Monohydrate Development
The QbD framework for Amlodipine Mesylate Monohydrate development begins with predefined objectives and focuses on understanding how material attributes and process parameters influence the final product's quality. nih.gov This proactive approach aims to build quality into the product from the outset.
Quality Target Product Profile (QTPP) Definition
The initial step in the QbD process is to define the Quality Target Product Profile (QTPP). nih.govpharmaspecialists.com The QTPP is a prospective summary of the quality characteristics of a drug product that are essential to ensure its desired quality, taking into account safety and efficacy. nih.govpqri.org For an this compound tablet, the QTPP would include elements such as dosage form, strength, route of administration, and stability requirements. pharmaspecialists.com
A well-defined QTPP serves as a guide for formulation and process development, ensuring that the final product meets the required standards for therapeutic performance. pharmaspecialists.com
Table 1: Example of a Quality Target Product Profile (QTPP) for an this compound Tablet
| QTPP Element | Target |
| Dosage Form | Immediate-release tablet |
| Route of Administration | Oral |
| Strength | e.g., 5 mg or 10 mg of amlodipine |
| Appearance | Uniform tablets |
| Identification | Conforms to standard |
| Assay | 90.0% - 110.0% of labeled amount |
| Content Uniformity | Meets pharmacopeial requirements |
| Dissolution | >80% in 30 minutes |
| Stability | Minimum 24-month shelf life under specified storage conditions |
This table is illustrative and specific targets may vary based on regulatory requirements and product-specific considerations.
Identification of Critical Quality Attributes (CQAs)
Once the QTPP is established, the next step is to identify the Critical Quality Attributes (CQAs). CQAs are physical, chemical, biological, or microbiological properties or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. pqri.orgeuropa.eu For this compound tablets, CQAs could include assay, content uniformity, dissolution rate, and the level of specific impurities. nih.govnih.gov The identification of CQAs is based on the potential impact of each attribute on the product's safety and efficacy. pqri.org
The process involves considering all potential drug product quality attributes and identifying which are critical based on the severity of harm to a patient if that attribute is not met. pqri.org
Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) for this compound
After identifying CQAs, the next step is to determine the Critical Material Attributes (CMAs) of the starting materials and the Critical Process Parameters (CPPs) of the manufacturing process that can affect these CQAs. nih.govbiopharminternational.com
CMAs are the physical, chemical, biological, or microbiological properties of an input material that must be within a specific range to ensure the desired quality of the final product. pqri.org For this compound, CMAs could include the particle size distribution, crystal form (monohydrate), and purity of the active pharmaceutical ingredient (API). google.com The properties of excipients, such as the type and grade of fillers, binders, and disintegrants, are also important CMAs. ijper.org
CPPs are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. pqri.org In the manufacturing of this compound tablets, CPPs can be found in various unit operations such as granulation, blending, and compression. biopharminternational.com For example, in a wet granulation process, the amount of granulation fluid, mixing time, and drying temperature could be CPPs. impactfactor.org During tableting, compression force is a critical parameter that affects tablet hardness and dissolution. impactfactor.org
Table 2: Examples of CMAs and CPPs for this compound Tablet Manufacturing
| Unit Operation | Potential CMAs | Potential CPPs | Corresponding CQA(s) |
| Blending | This compound particle size, Excipient particle size | Blending time, Blender speed | Content Uniformity |
| Granulation | Binder concentration | Granulation fluid amount, Wet massing time | Granule size distribution, Dissolution |
| Drying | Inlet air temperature, Drying time | Loss on drying, Dissolution, Stability | |
| Compression | Granule flowability | Compression force, Turret speed | Hardness, Thickness, Friability, Dissolution |
This table provides examples and the specific CMAs and CPPs will depend on the specific formulation and manufacturing process.
Quality Risk Management (QRM) Methodologies in Development
Quality Risk Management (QRM) is an integral part of the QbD framework. nih.gov It is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. jddtonline.info The principles of QRM ensure that the evaluation of risk to quality is based on scientific knowledge and ultimately links to the protection of the patient. jddtonline.info
In the development of this compound, QRM methodologies are used to identify and rank the potential risks associated with material attributes and process parameters on the product's CQAs. nih.govglceurope.com Tools such as Failure Mode Effects Analysis (FMEA) and Ishikawa (fishbone) diagrams can be used to facilitate risk assessment. researchgate.net This proactive approach allows for the development of control strategies to mitigate identified risks, ensuring the final product consistently meets its quality targets. nih.govglceurope.com
Design of Experiments (DoE) in Process and Formulation Optimization
Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently explore the relationships between various factors (CMAs and CPPs) and the resulting responses (CQAs). ijper.orgimpactfactor.org By systematically varying multiple factors simultaneously, DoE allows for the identification of significant factors and their interactions, leading to an optimized formulation and manufacturing process. ijper.org
For this compound, DoE has been applied to optimize tablet formulations, including the selection and ratio of excipients like fillers and superdisintegrants to achieve desired tablet characteristics such as tensile strength and disintegration time. ijper.org For instance, a factorial design can be employed to study the effect of different levels of a filler and a superdisintegrant on the dissolution rate of the tablet. ijper.org The results of these experiments help in establishing a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.gov
Control Strategy Development and Real-Time Release Testing (RTRT) Concepts
The knowledge gained from QRM and DoE studies culminates in the development of a robust control strategy. nih.gov A control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. nih.gov It includes controls on input material attributes, in-process controls, and final product specifications. europa.eu
The concept of Real-Time Release Testing (RTRT) is an advanced element of the control strategy, enabled by the comprehensive process understanding gained through QbD. nih.govnews-medical.net RTRT is the ability to evaluate and ensure the quality of in-process and/or final product based on process data, which typically includes a valid combination of measured material attributes and process controls. nih.gov For this compound manufacturing, this could involve the use of Process Analytical Technology (PAT) tools, such as near-infrared (NIR) spectroscopy, to monitor blend uniformity in real-time. europa.eu A successful RTRT strategy can provide greater assurance of product quality than end-product testing alone and can lead to more efficient manufacturing and faster product release. nih.govnews-medical.net
Regulatory Science and Intellectual Property Considerations for Amlodipine Mesylate Monohydrate
Chemistry, Manufacturing, and Controls (CMC) Regulatory Compliance Framework
The CMC framework for amlodipine (B1666008) mesylate monohydrate is a critical component of any regulatory submission, ensuring the quality, consistency, and safety of the drug substance.
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., Q8, Q9, Q10)
Compliance with the International Conference on Harmonisation (ICH) guidelines is fundamental for the successful development and registration of amlodipine mesylate monohydrate. The ICH Q8, Q9, and Q10 guidelines form a cohesive system to ensure pharmaceutical quality. ideagen.com These guidelines provide a structured approach to defining critical quality attributes, the design space, the manufacturing process, and the control strategy. europa.eu
ICH Q8: Pharmaceutical Development: This guideline encourages a more systematic, science- and risk-based approach to product development. For this compound, this involves a thorough understanding of how raw material attributes and process parameters influence the final product's critical quality attributes (CQAs). Key CQAs for this compound include purity, crystal form, particle size distribution, and moisture content, as these can impact the drug's stability, bioavailability, and manufacturability. google.com
ICH Q9: Quality Risk Management: This guideline is integral to identifying and mitigating risks to product quality. ideagen.com The process involves evaluating risks based on scientific knowledge and their potential harm to the patient. ideagen.com For this compound, a risk-based approach would be applied to the manufacturing process to identify and control potential sources of variability that could affect the CQAs.
ICH Q10: Pharmaceutical Quality System: This guideline provides a model for a pharmaceutical quality system that complements Good Manufacturing Practices (GMP). ideagen.com It emphasizes a lifecycle approach to product quality, encompassing development, technology transfer, commercial manufacturing, and product discontinuation. For this compound, a robust PQS ensures that manufacturing processes remain in a state of control and drives continual improvement. europa.euich.org
The implementation of these guidelines facilitates a more flexible regulatory approach, where a deeper understanding of the product and process can justify more adaptable manufacturing and control strategies. ich.org
CMC Document Preparation and Submission Strategies
The preparation of the CMC section of a regulatory submission for this compound requires a comprehensive and well-organized presentation of data. The information provided must be sufficient to assure regulatory agencies of the consistent production of a high-quality drug substance.
Key elements of the CMC documentation include:
Drug Substance Characterization: Detailed information on the physicochemical properties of this compound, including its structure, polymorphism, and stability.
Manufacturing Process and Controls: A thorough description of the manufacturing process, including all steps, raw materials, and in-process controls. This section should also include a discussion of the control strategy designed to ensure the consistent quality of the final product.
Container Closure System: Information on the packaging components that will be in direct contact with the drug substance, demonstrating their suitability and safety.
Stability Data: Comprehensive stability data under various conditions to establish a retest period for the drug substance.
Regulatory agencies like the U.S. Food and Drug Administration (FDA) review this information as part of a New Drug Application (NDA). fda.govfda.gov
Patent Landscape Analysis for Amlodipine Mesylate Forms and Processes
The patent landscape for amlodipine and its salts is extensive, reflecting its commercial importance. Amlodipine was first disclosed in European Patent 89167. googleapis.com While the besylate salt has been widely commercialized, various other salts, including the mesylate, have been the subject of patent applications. googleapis.comepo.org
Crystalline Forms and Manufacturing Process Patents
Patents related to amlodipine mesylate often focus on specific crystalline forms (polymorphs) and the processes to manufacture them. Different crystalline forms of a drug can have different physical properties, such as solubility and stability, which can affect its therapeutic efficacy.
Several patents describe the preparation of this compound. For instance, methods have been disclosed that involve reacting amlodipine free base with methanesulfonic acid in the presence of water. google.comgoogle.com Some patents have focused on producing this compound with specific physical properties, such as improved flowability and compressibility, making it suitable for direct-to-compression tablet manufacturing. google.com These patents often detail specific solvent systems, temperature controls, and seeding techniques to obtain the desired crystalline form. google.comgoogle.com
The existence of multiple patents for different crystalline forms and manufacturing processes highlights the importance of a thorough patent search for any company looking to develop a generic version of amlodipine mesylate.
| Patent/Application Number | Key Focus | Description |
| CN112538044B | This compound with improved properties | Describes a preparation method to obtain a crystalline form with high purity, good flowability, and compressibility, suitable for direct tableting. google.com |
| EP1221438A2 | Anhydrous and monohydrate forms of amlodipine mesylate | Discloses the preparation of both an anhydrous form (Form A) and a monohydrate form (Form B) of amlodipine mesylate. google.com |
| DE112004000712T5 | Process for preparing this compound | Details a process for producing this compound from either the anhydrous form or directly from the free base and methanesulfonic acid in a water-immiscible solvent. google.com |
Global Regulatory Harmonization Efforts Relevant to Amlodipine Mesylate Development
Global regulatory harmonization, primarily driven by the ICH, plays a significant role in the development of amlodipine mesylate. The goal of harmonization is to streamline the regulatory process across different regions, reducing the burden on manufacturers and ensuring that safe and effective medicines are available to patients worldwide.
The ICH has made significant strides in harmonizing requirements in the Quality area, including guidelines on stability testing and impurity thresholds. ich.org The adoption of ICH guidelines by regulatory authorities in major markets like the European Union, the United States, and Japan means that a single set of development data can often be used to support marketing applications in multiple regions.
For a widely used drug like amlodipine, harmonization facilitates the global supply chain and allows for more efficient post-approval changes. The consistent interpretation and implementation of guidelines like ICH Q8, Q9, and Q10 across regions are crucial for realizing the full benefits of these harmonization efforts. europa.eu
Q & A
Q. What are the recommended methods for synthesizing amlodipine mesylate monohydrate, and how can purity be optimized?
this compound is typically synthesized via salt formation by reacting amlodipine base with methanesulfonic acid in a hydrated solvent system. Key parameters include stoichiometric control, solvent selection (e.g., ethanol/water mixtures), and crystallization conditions (temperature, agitation rate). Purity optimization requires post-synthesis characterization using techniques like HPLC (for impurity profiling ), thermogravimetric analysis (TGA) to confirm monohydrate stability , and X-ray diffraction (XRD) to verify crystallinity .
Q. How should researchers design experiments to compare dissolution profiles of this compound with other salts (e.g., besylate)?
Use pharmacopeial dissolution apparatus (e.g., USP Type II) with media simulating physiological conditions (pH 1.2, 4.5, 6.8) to assess dissolution kinetics. Monitor timepoints (e.g., 15, 30, 60 minutes) and employ UV-Vis spectroscopy or HPLC for quantification. Differences in dissolution rates between mesylate and besylate salts may arise from particle size distribution and manufacturing methods (e.g., wet granulation vs. dry mixing), which should be documented in the experimental setup .
Q. What solid-state characterization techniques are critical for confirming the identity of this compound?
Essential techniques include:
- Single-crystal XRD : Resolves crystal structure, hydrogen bonding, and hydration state .
- FTIR/Raman spectroscopy : Identifies functional groups and salt formation (e.g., sulfonate peaks in mesylate ).
- Differential scanning calorimetry (DSC) : Detects phase transitions and dehydration events.
- PXRD : Differentiates polymorphs and confirms batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in dissolution data between amlodipine mesylate and besylate formulations?
Contradictions may stem from variations in experimental design (e.g., media pH, agitation speed) or material properties (particle size, excipient interactions). To address this:
- Standardize dissolution protocols across studies (e.g., adhere to USP guidelines).
- Conduct multivariate analysis (e.g., DOE) to isolate factors like granulation method or excipient ratios .
- Cross-validate findings with in vivo bioequivalence studies, as in vitro dissolution differences may not always translate to clinical outcomes .
Q. What advanced NMR strategies can elucidate structural dynamics of this compound in solution?
Use 2D NMR (e.g., COSY, NOESY) to map intermolecular interactions (e.g., hydrogen bonding between mesylate and water). Variable-temperature NMR can probe conformational stability, while 13C-NMR with isotopic labeling may track hydration-dependent changes in the bicyclic ring system . For salt dissociation studies, monitor chemical shift perturbations in DMSO-d6 or aqueous buffers .
Q. How should researchers design a study to assess the impact of this compound’s solid-state properties on bioavailability?
- Preformulation phase : Characterize solubility, logP, and permeability using the Biopharmaceutics Classification System (BCS) framework .
- Formulation screening : Test mesylate salt against other counterions (e.g., besylate) in in vitro permeability models (e.g., Caco-2 cells).
- In vivo correlation**: Use a crossover pharmacokinetic study in animal models, measuring AUC and Cmax with LC-MS/MS quantification. Compare results with in vitro dissolution data to establish IVIVC .
Q. What methodologies are recommended for analyzing impurities in this compound?
Employ HPLC-MS with a C18 column and gradient elution (e.g., acetonitrile/ammonium acetate buffer) to separate and identify degradation products. Reference standards for known impurities (e.g., amlodipine related compound A ) should be used for quantification. Accelerated stability studies (40°C/75% RH) can predict degradation pathways .
Contradiction Analysis and Experimental Design
Q. How can researchers address conflicting reports on the bioequivalence of amlodipine mesylate and besylate?
- Meta-analysis : Aggregate data from multiple in vitro dissolution and in vivo studies to identify trends. For example, while mesylate may show faster dissolution , clinical studies often report comparable efficacy .
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate absorption differences based on salt solubility and permeability .
- Regulatory alignment : Follow FDA/EMA guidelines for bioequivalence criteria (e.g., 90% CI for AUC and Cmax within 80–125%) .
Q. What experimental approaches can validate the role of hydration in stabilizing this compound?
- Dynamic vapor sorption (DVS) : Measure hygroscopicity and hydrate stability under varying RH.
- VT-FTIR : Track water loss and structural rearrangements during heating .
- Stability testing : Compare mesylate monohydrate with anhydrous forms under stress conditions (e.g., thermal, oxidative) to assess hydration’s protective role .
Methodological Resources
- Impurity profiling : Refer to Pharmacopeial Forum guidelines for analytical validation .
- Salt selection : Apply computational tools (e.g., Hansen solubility parameters) to predict counterion compatibility .
- Crystallography : Use Cambridge Structural Database (CSD) references for known hydrates and salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
